Bifeprunox mesylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWKHSGOYGLGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956533 | |
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350992-13-1 | |
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFEPRUNOX MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is a novel atypical antipsychotic agent that was under development for the treatment of schizophrenia and bipolar disorder.[1] Unlike first-generation antipsychotics that primarily act as dopamine D2 receptor antagonists, bifeprunox was designed as a "dopamine-serotonin system stabilizer."[2] Its unique pharmacological profile is characterized by partial agonism at dopamine D2-like receptors and potent agonism at serotonin 5-HT1A receptors.[3] This dual action was hypothesized to offer efficacy against the positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects and hyperprolactinemia associated with traditional antipsychotics.[4][5] Although clinical development was ultimately discontinued due to insufficient efficacy compared to existing treatments, the nuanced mechanism of bifeprunox continues to be of significant interest to researchers in the field of neuropharmacology. This guide provides a detailed technical overview of the core mechanism of action of this compound, incorporating quantitative data, experimental methodologies, and visual representations of its signaling pathways.
Core Pharmacological Profile: A Dual-Action Ligand
Bifeprunox's primary mechanism of action is centered on its activity at two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia: the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Dopamine D2 Receptor Partial Agonism
Bifeprunox exhibits high affinity for dopamine D2 receptors, acting as a partial agonist. This means that in environments of high dopaminergic activity (hyperactive mesolimbic pathway in schizophrenia), it competes with endogenous dopamine to reduce receptor stimulation, thereby acting as a functional antagonist. Conversely, in regions with low dopaminergic tone (hypoactive mesocortical pathway), it provides a baseline level of receptor stimulation, acting as an agonist. This stabilizing effect on the dopamine system is a hallmark of third-generation antipsychotics. Bifeprunox also demonstrates high affinity for D3 and D4 receptor subtypes, where it also displays partial agonist properties.
Serotonin 5-HT1A Receptor Agonism
In addition to its effects on dopamine receptors, bifeprunox is a potent agonist at serotonin 5-HT1A receptors. Activation of these autoreceptors on serotonergic neurons in the dorsal raphe nucleus leads to a reduction in serotonin release, which can indirectly modulate dopamine pathways. 5-HT1A receptor agonism is thought to contribute to the anxiolytic effects and the reduced propensity for extrapyramidal symptoms observed with atypical antipsychotics.
Quantitative Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/pEC50) of bifeprunox at key receptors.
| Receptor | Species | pKi | Ki (nM) | Reference(s) |
| Dopamine D2 | Human | 8.5 | 3.16 | |
| Dopamine D2 | Rat | - | 2.2 | |
| Dopamine D2 (Striatal) | - | 8.83 | 1.48 | |
| Dopamine D3 | Human | 9.1 | 0.79 | |
| Dopamine D4 | Human | 8.0 | 10.0 | |
| Serotonin 5-HT1A | Human | 8.2 | 6.31 | |
| Serotonin 5-HT1A | Human | 8.0 | 10.0 | |
| Serotonin 5-HT1A | Rat | - | 9.3 | |
| Serotonin 5-HT1A (Cortical) | - | 7.19 | 64.57 |
Table 1: Receptor Binding Affinities of Bifeprunox
| Assay | Receptor | Species | pEC50 | Emax (%) | Intrinsic Activity | Reference(s) |
| [35S]-GTPγS Binding | Dopamine hD2L | Human | 8.97 | 26.3 | Partial Agonist | |
| Adenylate Cyclase Inhibition | Dopamine D2 | Human | - | 28 | Partial Agonist | |
| [35S]-GTPγS Binding | Serotonin 5-HT1A | Human | - | 70 | Agonist | |
| Adenylate Cyclase Inhibition | Serotonin 5-HT1A | Human | 9.95 | 73 | Agonist | |
| Hippocampal 5-HT1A Functional Assay | Serotonin 5-HT1A | - | 6.37 | - | Agonist |
Table 2: Functional Activity of Bifeprunox
Signaling Pathways
The interaction of bifeprunox with D2 and 5-HT1A receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gαi/o-coupled receptors. Upon activation by an agonist, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, bifeprunox elicits a submaximal inhibition of adenylyl cyclase compared to a full agonist like dopamine.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins. Their activation by bifeprunox also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Figure 2: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide were derived from a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assays
-
Objective: To determine the affinity of bifeprunox for specific receptors.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO cells with cloned human D2 or 5-HT1A receptors) or from specific brain regions (e.g., rat striatum for D2, cortex for 5-HT1A) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (bifeprunox).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]-GTPγS Functional Assays
-
Objective: To measure the functional activity (agonism, partial agonism, or antagonism) of bifeprunox at Gαi/o-coupled receptors.
-
General Protocol:
-
Membrane Preparation: Membranes from Sf9 insect cells expressing human dopamine D2L receptors are prepared.
-
Incubation: Membranes are incubated with GDP, varying concentrations of bifeprunox, and the non-hydrolyzable GTP analog, [35S]-GTPγS.
-
Stimulation: The binding of [35S]-GTPγS is stimulated by the addition of the test compound.
-
Separation and Quantification: Bound [35S]-GTPγS is separated by filtration and quantified by scintillation counting.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
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In Vivo Electrophysiology
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Objective: To assess the effect of bifeprunox on the firing rate of dopamine and serotonin neurons in living animals.
-
General Protocol:
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Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
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Electrode Placement: A recording electrode is lowered into the ventral tegmental area (VTA) to record dopamine neuron activity or the dorsal raphe nucleus to record serotonin neuron activity.
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Drug Administration: Bifeprunox is administered intravenously at cumulative doses.
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Data Acquisition and Analysis: The firing rate and bursting activity of the neurons are recorded and analyzed before and after drug administration to determine the dose-dependent effects.
-
References
- 1. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Partial agonism and schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Bifeprunox Mesylate: A Technical Guide to its Dopamine D2 Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is a novel atypical antipsychotic agent that exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors.[1][2] Unlike traditional antipsychotics that act as D2 antagonists, bifeprunox's mechanism as a partial agonist suggests it can function as a dopamine system stabilizer.[2][3] This mode of action allows it to theoretically reduce dopaminergic neurotransmission in hyperactive states (such as the mesolimbic pathway in psychosis) and enhance it in hypoactive states (like the mesocortical pathway associated with negative and cognitive symptoms of schizophrenia).[4] This technical guide provides an in-depth overview of the dopamine D2 partial agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
Quantitative Pharmacological Data
The partial agonist activity of bifeprunox at the dopamine D2 receptor is defined by its high binding affinity and sub-maximal efficacy compared to the endogenous full agonist, dopamine. The following tables summarize the key in vitro and in vivo quantitative parameters of bifeprunox in relation to the dopamine D2 receptor.
Table 1: Receptor Binding Affinities of this compound
This table outlines the binding affinity of bifeprunox for various dopamine receptor subtypes, expressed as pKi (-log(Ki)) and Ki values. A higher pKi or a lower Ki value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Radioligand | Tissue/Cell Source | Reference(s) |
| Dopamine D2 | 8.5 | 3.16 | [3H]-Spiperone | Human cloned D2L receptors | |
| Dopamine D2 (striatal) | 8.83 | 1.48 | Not Specified | Rat Striatum | |
| Dopamine D2 | - | 2.2 | [3H]-Spiperone | Not Specified | |
| Dopamine D2Long | - | 1.3 | Not Specified | Human cloned D2Long receptors | |
| Dopamine D3 | 9.1 | 0.79 | Not Specified | Human cloned D3 receptors | |
| Dopamine D4 | 8.0 | 10.0 | Not Specified | Human cloned D4 receptors |
Table 2: Functional Activity of this compound at Dopamine D2 Receptors
This table presents the functional potency (pEC50 or EC50) and intrinsic activity (Emax) of bifeprunox in various functional assays. The intrinsic activity is expressed as a percentage of the maximal response induced by a full agonist like dopamine or apomorphine.
| Assay Type | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) | Full Agonist Reference | Cell Line | Reference(s) |
| [35S]-GTPγS Binding | 8.97 | 1.07 | 26.3 | Apomorphine | Sf9 insect cells expressing hD2L | |
| Adenylate Cyclase | - | - | 28 | Quinpirole | CHO cells expressing hD2 | |
| Functional Activity | - | - | 36 | Dopamine | Not Specified | |
| D2(High) State Recognition | - | - | 69 | Dopamine | Human cloned D2Long receptors |
Table 3: In Vivo Dopamine D2 Receptor Occupancy of this compound
This table summarizes the in vivo dopamine D2 receptor occupancy of bifeprunox as determined by positron emission tomography (PET) studies in humans.
| Dose | Occupancy (%) | Time Post-Dose (h) | Tracer | Subject Population | Reference(s) |
| >10 mg | 90 | Not Specified | Not Specified | Not Specified | |
| 10 mg | 90 | Not Specified | Not Specified | Not Specified | |
| 10 mg | 79 | 24 | Not Specified | Not Specified | |
| 20 mg | No further increase | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of bifeprunox and the methods used to characterize it, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for assessing its partial agonist activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine D2 Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2L receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone (a D2 antagonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or butaclamol).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand ([3H]-spiperone at a concentration near its Kd, e.g., 0.5 nM), and either the test compound, buffer for total binding, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]-GTPγS, allows for the quantification of this activation.
-
Materials:
-
Membrane preparations from cells expressing the human dopamine D2L receptor (e.g., Sf9 insect cells).
-
[35S]-GTPγS.
-
GDP.
-
Test compound: this compound.
-
Full agonist control: Apomorphine or dopamine.
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the full agonist control.
-
In a 96-well plate, add the membrane preparation, GDP (e.g., 10 µM), and the test compound or control. Pre-incubate for a short period.
-
Initiate the reaction by adding [35S]-GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction. If using a filtration method, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA, add SPA beads to capture the membranes.
-
Quantify the amount of bound [35S]-GTPγS using a scintillation counter.
-
Plot the amount of [35S]-GTPγS bound against the logarithm of the agonist concentration.
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Determine the EC50 (potency) and the Emax (maximal effect) from the dose-response curve.
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Express the intrinsic activity of bifeprunox as a percentage of the Emax of the full agonist.
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cAMP Functional Assay
This assay measures the functional consequence of D2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
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Whole cells stably expressing the human dopamine D2 receptor (e.g., CHO cells).
-
Adenylyl cyclase stimulator: Forskolin.
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Test compound: this compound.
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Full agonist control: Quinpirole or dopamine.
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period.
-
Add serial dilutions of bifeprunox or the full agonist control to the cells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the IC50 (the concentration of agonist that causes 50% of its maximal inhibition) and the Emax (maximal inhibition).
-
The intrinsic activity of bifeprunox is expressed as a percentage of the maximal inhibition achieved by the full agonist.
-
Conclusion
This compound demonstrates high affinity for dopamine D2 receptors and acts as a partial agonist, exhibiting lower intrinsic activity than endogenous dopamine. This pharmacological profile, characterized through a variety of in vitro and in vivo assays, positions it as a dopamine system stabilizer. While clinical development of bifeprunox was ultimately discontinued, the extensive preclinical and clinical research conducted provides valuable insights into the therapeutic potential and challenges of targeting the dopamine D2 receptor with partial agonists for the treatment of schizophrenia and other neuropsychiatric disorders. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
Bifeprunox Mesylate: A Technical Guide to Serotonin 5-HT1A Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of bifeprunox mesylate at the serotonin 5-HT1A receptor. Bifeprunox is a novel atypical antipsychotic agent that combines partial agonism at dopamine D2 receptors with agonist activity at 5-HT1A receptors. This dual mechanism is believed to contribute to its potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
Quantitative Binding Affinity and Functional Activity Data
The following tables summarize the key quantitative data for this compound's interaction with the 5-HT1A receptor, compiled from various in vitro studies.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 9.3 nM | Human D2 / Serotonin 5-HT1A | [3H]-8-OH-DPAT | [1] |
| pKi | 8.0 | Human 5-HT1A | Not Specified | [1] |
| pKi | 8.83 (cortical) | Cortical 5-HT1A | Not Specified | [2] |
| pEC50 | 9.95 | Cloned Human 5-HT1A (CHO cells) | Not Specified | [1] |
| pEC50 | 6.37 (hippocampal) | Hippocampal 5-HT1A | Not Specified | [2] |
| Emax | 70% | h5-HT1A receptor | Not Specified | |
| Efficacy | 73% | Cloned Human 5-HT1A (CHO cells) | Not Specified |
Table 1: Binding Affinity and Functional Potency of Bifeprunox at the 5-HT1A Receptor.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This section describes a representative protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of bifeprunox for the human 5-HT1A receptor, based on standard methodologies.
1. Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.
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Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
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Test Compound: this compound.
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Non-specific Binding Control: 10 µM Serotonin (5-HT).
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
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Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Thawed CHO cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined via a Bradford assay, and membranes are diluted to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well microplate, serial dilutions of bifeprunox are prepared. Control wells for total binding (assay buffer only) and non-specific binding (10 µM 5-HT) are included in triplicate.
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Reaction Mixture: To each well, the following are added in order:
-
25 µL of the appropriate bifeprunox dilution, assay buffer, or 5-HT solution.
-
25 µL of [³H]8-OH-DPAT solution (final concentration ~1-2 nM).
-
200 µL of the diluted membrane preparation.
-
-
Incubation: The plate is incubated at 25°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Each filter is washed three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with 4-5 mL of scintillation cocktail. After an equilibration period, the radioactivity on each filter is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The concentration of bifeprunox that inhibits 50% of the specific binding of [³H]8-OH-DPAT (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Forskolin-Stimulated Adenylyl Cyclase Activity
This protocol outlines a method to determine the functional efficacy of bifeprunox as a 5-HT1A receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.
1. Materials and Reagents:
-
Cell Line: CHO cells stably expressing the human 5-HT1A receptor.
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Stimulant: Forskolin.
-
Test Compound: this compound.
-
Assay Buffer: Typically a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Lysis Buffer: A buffer containing a mild detergent to lyse the cells.
-
cAMP Assay Kit: A commercially available kit for the quantification of cyclic AMP (e.g., ELISA, TR-FRET).
2. Procedure:
-
Cell Culture and Plating: CHO-h5-HT1A cells are cultured to ~80-90% confluency and then plated into 96-well plates.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. Cells are then pre-incubated with various concentrations of bifeprunox for a short period (e.g., 15 minutes) at 37°C.
-
Stimulation: A solution of forskolin (typically 1-10 µM final concentration) is added to each well (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The plates are incubated for a further 15-30 minutes at 37°C.
-
Lysis and cAMP Quantification: The reaction is stopped by aspirating the buffer and adding a lysis buffer. The amount of cAMP in the cell lysate is then determined using a suitable cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
The concentration of bifeprunox that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is calculated using non-linear regression.
-
The maximal effect (Emax) is determined as the percentage inhibition of the forskolin-stimulated response at saturating concentrations of bifeprunox.
Visualizations: Workflows and Signaling Pathways
Caption: Radioligand Binding Assay Workflow.
Caption: 5-HT1A Receptor Signaling Pathway.
References
An In-depth Technical Guide to the Synthesis of Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for bifeprunox mesylate, a partial dopamine D2 and serotonin 5-HT1A receptor agonist. The primary focus is on an efficient six-step synthesis, with supplementary information on alternative routes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of this antipsychotic agent.
Introduction
Bifeprunox is a novel atypical antipsychotic agent.[1] Its synthesis has been approached through various routes, with a notable "improved six-step synthesis" reported by Nerdinger et al. offering an efficient pathway with good overall yields.[2][3] This guide will primarily detail this improved pathway, while also touching upon other reported synthetic strategies.
Improved Six-Step Synthesis of Bifeprunox
This synthetic route commences with the commercially available 2-(piperazin-1-yl)phenol and proceeds through six key steps to yield bifeprunox free base. The final step involves the formation of the mesylate salt.
Overall Synthesis Pathway
Caption: Improved six-step synthesis of this compound.
Experimental Protocols and Data
The following tables summarize the experimental conditions and quantitative data for each step of the improved synthesis of bifeprunox.
Table 1: Reagents and Conditions for the Improved Synthesis of Bifeprunox
| Step | Reaction | Starting Materials | Reagents | Solvent | Temperature | Time (h) |
| 1 | Reductive Amination | 2-(piperazin-1-yl)phenol, 3-phenylbenzaldehyde | Sodium triacetoxyborohydride (Na(OAc)3BH) | Dichloromethane (CH2Cl2) | Room Temperature | 12 |
| 2 | Protection of Phenol | 1-(2-hydroxyphenyl)-4-(3-phenylbenzyl)piperazine | Sodium hydride (NaH), Chloromethyl methyl ether (MOMCl) | Tetrahydrofuran (THF) | Room Temperature | Not Specified |
| 3 | Ortho-Azidation | 1-(2-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | n-Butyllithium (BuLi), Tosyl azide (TsN3) | Tetrahydrofuran (THF) | -78 °C to Room Temp | Not Specified |
| 4 | Reduction of Azide | 1-(2-azido-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | Magnesium (Mg) | Methanol (MeOH) | Not Specified | Not Specified |
| 5 | Deprotection | 1-(2-amino-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | Hydrochloric acid (HCl) | Not Specified | Not Specified | Not Specified |
| 6 | Cyclization | 2-amino-6-(4-(3-phenylbenzyl)piperazin-1-yl)phenol | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | Reflux | Not Specified |
| 7 | Salt Formation | Bifeprunox (free base) | Methanesulfonic acid | Not Specified | Not Specified | Not Specified |
Table 2: Quantitative Data for the Improved Synthesis of Bifeprunox
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity |
| 1 | 1-(2-hydroxyphenyl)-4-(3-phenylbenzyl)piperazine | C23H24N2O | 344.45 | 93 | Not Specified |
| 2 | 1-(2-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | C25H28N2O2 | 388.50 | Not Specified | Not Specified |
| 3 | 1-(2-azido-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | C25H27N5O2 | 441.52 | Not Specified | Not Specified |
| 4 | 1-(2-amino-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine | C25H29N3O2 | 415.52 | 64 (from step 3) | Not Specified |
| 5 | 2-amino-6-(4-(3-phenylbenzyl)piperazin-1-yl)phenol | C23H25N3O | 359.47 | Not Specified | Not Specified |
| 6 | Bifeprunox (free base) | C24H23N3O2 | 385.46 | Not Specified | Not Specified |
| 7 | This compound | C25H27N3O5S | 481.57 | Not Specified | Not Specified |
Detailed Experimental Protocols
To a solution of 2-(piperazin-1-yl)phenol and 3-phenylbenzaldehyde in dichloromethane, sodium triacetoxyborohydride is added portionwise. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(2-hydroxyphenyl)-4-(3-phenylbenzyl)piperazine.
The product from Step 1 is dissolved in anhydrous tetrahydrofuran and cooled in an ice bath. Sodium hydride is added portionwise, followed by the dropwise addition of chloromethyl methyl ether. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-(2-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine.
The protected intermediate from Step 2 is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for a period to allow for lithiation. A solution of tosyl azide in tetrahydrofuran is then added dropwise. The reaction is slowly warmed to room temperature. Work-up involves quenching with a saturated aqueous solution of ammonium chloride and extraction with an organic solvent. The product, 1-(2-azido-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine, is purified by chromatography.
The azide from Step 3 is dissolved in methanol, and magnesium turnings are added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield 1-(2-amino-6-methoxymethoxyphenyl)-4-(3-phenylbenzyl)piperazine.[2]
The amino-protected intermediate from Step 4 is treated with hydrochloric acid in a suitable solvent to cleave the MOM protecting group. The reaction mixture is then neutralized with a base, and the product, 2-amino-6-(4-(3-phenylbenzyl)piperazin-1-yl)phenol, is extracted and purified.
The aminophenol from Step 5 is dissolved in anhydrous tetrahydrofuran, and 1,1'-carbonyldiimidazole is added. The mixture is heated to reflux until the reaction is complete. After cooling, the solvent is removed under reduced pressure, and the residue is purified to give bifeprunox free base.[2]
Bifeprunox free base is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added. The resulting salt is precipitated, collected by filtration, washed with a cold solvent, and dried to yield this compound.
Alternative Synthetic Pathways
While the improved six-step synthesis is a primary focus, other routes to bifeprunox have been reported. A brief overview of these is provided for a comprehensive understanding.
Synthesis via Hartwig-Buchwald Coupling
An alternative approach involves a Hartwig-Buchwald coupling as a key step. However, this particular step has been reported to have a low yield of only 9%, making it less efficient for large-scale production.
Caption: General scheme of a Hartwig-Buchwald amination reaction.
Synthesis Starting from 2,6-Dinitrophenol
Another reported pathway begins with 2,6-dinitrophenol. This multi-step synthesis involves the selective reduction of one nitro group, followed by the formation of the benzoxazolinone ring and subsequent elaboration of the piperazine side chain.
Conclusion
This technical guide has detailed a robust and efficient six-step synthesis for bifeprunox, providing a clear pathway for its laboratory-scale preparation and potential scale-up. The experimental protocols and quantitative data presented offer a valuable resource for chemists and pharmaceutical scientists. While alternative synthetic routes exist, the improved six-step synthesis appears to be a more viable option for efficient production. Further process optimization and scale-up studies would be the logical next steps for the industrial manufacturing of this compound.
References
Bifeprunox Mesylate: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bifeprunox mesylate was an investigational atypical antipsychotic agent developed for the treatment of schizophrenia and potentially other conditions such as bipolar disorder.[1] Its development, led by Solvay Pharmaceuticals in partnership with Lundbeck and Wyeth, was ultimately discontinued.[1][2] This was due to a failure to demonstrate superior efficacy compared to existing treatments for schizophrenia, a decision supported by a non-approvable letter from the U.S. Food and Drug Administration (FDA) in 2007 and a final halt to all development in 2009.[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, pharmacokinetic properties, and clinical trial findings, presenting the available scientific data for research and educational purposes.
Core Pharmacological Profile
Bifeprunox was designed as a "third-generation" atypical antipsychotic. Its primary mechanism of action was as a partial agonist at dopamine D2 receptors and a partial agonist at serotonin 5-HT1A receptors. This dual activity was intended to stabilize both hyperactive and hypoactive dopamine conditions in the brain while potentially mitigating extrapyramidal symptoms and improving negative symptoms of schizophrenia through its effects on the serotonin system.
Receptor Binding Affinities
Bifeprunox demonstrated high affinity for several dopamine and serotonin receptor subtypes. The following table summarizes its binding affinities (pKi) for various human and rat receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Target | Species | pKi (mean ± SD) | Reference(s) |
| Dopamine Receptors | |||
| D2 | Human | 8.5 | |
| D3 | Human | 9.2 | |
| D4 | Human | 8.8 | |
| Serotonin Receptors | |||
| 5-HT1A | Human | 8.0 | |
| 5-HT1A | Rat (cortical) | 7.19 ± 0.14 |
Bifeprunox showed relatively low or no affinity for 5-HT2A, 5-HT2C, α1- and α2-adrenoceptors, as well as muscarinic and histaminergic receptors.
Signaling Pathway
The therapeutic hypothesis for Bifeprunox was centered on its ability to modulate dopaminergic and serotonergic signaling pathways. As a partial D2 agonist, it was expected to act as a dopamine system stabilizer, reducing dopaminergic neurotransmission in overactive pathways (ameliorating positive symptoms) and increasing it in underactive pathways (potentially improving negative and cognitive symptoms). Concurrently, its agonist activity at 5-HT1A receptors was thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.
Pharmacokinetics
Pharmacokinetic data for Bifeprunox were gathered from a pooled analysis of 21 clinical pharmacology studies in healthy adults.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Relative Bioavailability | ~54% | |
| Effect of High-Fat Meal | Tmax delayed by 1.5 hours, Cmax increased by 10%, AUC increased by 29% | |
| Distribution | ||
| Apparent Volume of Distribution | 1,300 L | |
| Plasma Protein Binding | >99% | |
| Metabolism | ||
| Primary Pathways | Hepatic, via CYP2C9 and CYP3A4 enzymes | |
| Minor Pathway | CYP2D6 | |
| Excretion | ||
| Mean Steady-State Elimination Half-Life | 14.4 hours | |
| Time to Reach Steady State | 2 to 4 days | |
| Excretion Route (single 14C-bifeprunox dose) | 87% of radioactivity excreted (13% urine, 74% feces) |
These pharmacokinetic properties suggested that a once-daily dosing regimen would be appropriate for clinical studies.
Preclinical and Clinical Development
Preclinical Evaluation
In preclinical animal models, Bifeprunox exhibited a profile consistent with existing antipsychotic agents.
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the antipsychotic potential of Bifeprunox. The CAR test is a well-established model with high predictive validity for antipsychotic activity.
-
Methodology: Rats were trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). The ability of a drug to suppress this conditioned avoidance behavior, without significantly impairing the unconditioned escape response, is indicative of antipsychotic-like effects.
-
Results: Bifeprunox effectively suppressed conditioned avoidance in rats with a potency similar to the D2 receptor antagonist haloperidol (ED50 = 0.8 and 0.5 mg/kg p.o., respectively).
Bifeprunox also potently antagonized apomorphine-induced climbing in mice and phencyclidine (PCP)-induced hyperactivity, further supporting its antipsychotic potential.
Clinical Trials in Schizophrenia
Bifeprunox underwent several Phase II and Phase III clinical trials to evaluate its efficacy and safety in patients with schizophrenia.
Clinical Trial Design: Representative Phase III, Randomized, Double-Blind, Placebo-Controlled Study
The following diagram illustrates a typical workflow for a clinical trial evaluating Bifeprunox for acute exacerbations of schizophrenia.
References
An In-depth Technical Guide on Bifeprunox Mesylate for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifeprunox was a novel third-generation atypical antipsychotic agent investigated for the treatment of schizophrenia. Developed as a dopamine-serotonin system stabilizer, its unique pharmacological profile as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors offered the potential for efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[1][2][3] Preclinical and early clinical studies demonstrated promising results, particularly concerning its low propensity for extrapyramidal symptoms (EPS), weight gain, and hyperprolactinemia.[2][4] However, its development was ultimately discontinued. In 2007, the U.S. Food and Drug Administration (FDA) deemed it "not approvable," citing insufficient efficacy data compared to existing treatments. Subsequent analyses of Phase III trial data led to the complete cessation of its development in 2009. This guide provides a comprehensive technical overview of Bifeprunox mesylate, summarizing its pharmacology, key experimental data, and the trajectory of its clinical development.
Pharmacological Profile
Mechanism of Action
Bifeprunox's therapeutic rationale was based on its dual action as a "dopamine-serotonin system stabilizer".
-
Dopamine D2 Receptor Partial Agonism : In contrast to first-generation antipsychotics that act as D2 receptor antagonists, Bifeprunox is a partial agonist. This mechanism is theorized to modulate dopamine activity, acting as an antagonist in the hyperdopaminergic mesolimbic pathway (addressing positive symptoms) and as an agonist in the hypodopaminergic mesocortical pathway (potentially improving negative and cognitive symptoms). This stabilizing effect is achieved by blocking overstimulated receptors while stimulating underactive ones.
-
Serotonin 5-HT1A Receptor Agonism : Bifeprunox is a potent agonist at 5-HT1A receptors. This property is believed to contribute to efficacy against negative symptoms and to reduce the likelihood of extrapyramidal symptoms (EPS).
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities and functional activities of Bifeprunox at key neurotransmitter receptors.
Table 1: Receptor Binding Affinity Profile of Bifeprunox
| Receptor | Affinity (pKi) | Reference |
|---|---|---|
| Dopamine D2 | 8.5 | |
| Dopamine D3 | 9.2 | |
| Dopamine D4 | 8.8 | |
| Serotonin 5-HT1A | 8.0 - 8.2 |
| Other Receptors | Low to no affinity for 5-HT2A, 5-HT2C, α1/α2-adrenergic, muscarinic, and histaminergic receptors. | |
Table 2: In Vitro Functional Activity of Bifeprunox
| Assay / Receptor | Parameter | Value | Reference |
|---|---|---|---|
| Dopamine D2 (CHO cells) | pA2 (vs. Quinpirole) | 10.1 | |
| Dopamine D2 (CHO cells) | Intrinsic Activity (% of Quinpirole) | 28% | |
| Serotonin 5-HT1A (CHO cells) | pEC50 | 9.95 | |
| Serotonin 5-HT1A (CHO cells) | Efficacy (% of 8-OH-DPAT) | 73% | |
| Dopamine D2L ([35S]-GTPγS) | pEC50 | 8.97 |
| Dopamine D2L ([35S]-GTPγS) | Intrinsic Activity (% of Apomorphine) | 26.3% | |
Signaling Pathways and Experimental Workflows
Bifeprunox Mechanism of Action
The diagram below illustrates the dual-action mechanism of Bifeprunox at a synaptic level, highlighting its stabilizing effect on dopaminergic neurotransmission and its synergistic action via serotonergic pathways.
Caption: Bifeprunox acts as a D2 partial agonist and 5-HT1A agonist.
Preclinical Antipsychotic Drug Discovery Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antipsychotic agent like Bifeprunox.
Caption: Typical workflow for preclinical antipsychotic evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in Bifeprunox research are outlined below.
Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) of Bifeprunox for various neurotransmitter receptors.
-
General Protocol :
-
Tissue/Cell Preparation : Homogenates of specific brain regions (e.g., striatum for D2) or membranes from cells expressing the recombinant human receptor of interest are prepared.
-
Incubation : A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Bifeprunox).
-
Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : The concentration of Bifeprunox that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]-GTPγS Functional Assay
-
Objective : To measure the ability of Bifeprunox to activate G-protein coupled receptors (D2 and 5-HT1A) and determine its intrinsic agonist activity.
-
General Protocol :
-
Membrane Preparation : Membranes from cells expressing the receptor of interest (e.g., hD2L) are prepared.
-
Incubation : Membranes are incubated with GDP, varying concentrations of Bifeprunox, and the non-hydrolyzable GTP analog, [35S]-GTPγS. To test for antagonism, a full agonist (e.g., apomorphine) is included.
-
Reaction Termination : The reaction is stopped, and bound [35S]-GTPγS is separated from free [35S]-GTPγS by filtration.
-
Quantification : Radioactivity is measured via scintillation counting.
-
Data Analysis : Data are analyzed to generate concentration-response curves, from which potency (EC50) and efficacy (Emax, relative to a full agonist) are derived.
-
In Vivo Behavioral Models
-
Conditioned Avoidance Response (CAR) : This test is predictive of antipsychotic activity. Rats are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress the avoidance response without impairing the escape response.
-
Amphetamine-Induced Hyperlocomotion : This model mimics the hyperdopaminergic state associated with psychosis. Rodents are administered a psychostimulant like d-amphetamine, which induces hyperactivity. The ability of Bifeprunox to antagonize this hyperactivity is measured as an indicator of its antipsychotic potential.
Pharmacokinetics and Clinical Development
Pharmacokinetic Profile
Table 3: Pharmacokinetic Parameters of Bifeprunox in Healthy Adults
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Tmax (median) | ~2 hours | Single or multiple doses | |
| Bioavailability (relative) | ~54% | - | |
| Half-life (plasma) | 9 hours | - | |
| Metabolism | Primarily via CYP2C9 and CYP3A4; minor pathway via CYP2D6 | In vitro studies | |
| Excretion | 87% of dose excreted (74% feces, 13% urine), mostly as metabolites | After single oral dose |
| Food Effect (40 mg dose) | Tmax delayed by 1.5h; Cmax increased by 10%; AUC increased by 29% | With high-fat meal | |
Clinical Trial Efficacy
A Cochrane review of four randomized controlled trials (RCTs) provided pooled data on the efficacy of Bifeprunox compared to placebo.
Table 4: Efficacy of Bifeprunox (20 mg) vs. Placebo in Schizophrenia (from Pooled RCT Data)
| Outcome Measure | No. of Participants | No. of RCTs | Mean Difference (MD) [95% CI] | Quality of Evidence | Reference |
|---|---|---|---|---|---|
| PANSS Positive Subscale Score | 549 | 2 | -1.89 [-2.85 to -0.92] | Low |
| PANSS Negative Subscale Score | 549 | 2 | -1.53 [-2.37 to -0.69] | Low | |
Rationale for Discontinuation
Despite a favorable side-effect profile, the development of Bifeprunox was halted due to insufficient evidence of superior efficacy.
Caption: The logic behind the discontinuation of Bifeprunox development.
Conclusion and Future Perspectives
This compound represents a significant case study in the development of third-generation antipsychotics. Its mechanism as a D2 partial agonist and 5-HT1A agonist was pharmacologically sound and successfully translated to a favorable safety profile in clinical trials, notably avoiding common adverse effects like weight gain and EPS. However, its journey underscores a critical challenge in modern drug development: achieving not just safety, but also demonstrating a convincing efficacy advantage over established therapies. The data from the Bifeprunox program remain valuable for researchers, offering insights into the nuanced relationship between receptor pharmacology, clinical efficacy, and the regulatory hurdles that shape the future of schizophrenia treatment.
References
Bifeprunox Mesylate: A Comprehensive Neurochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is an investigational atypical antipsychotic agent characterized by a distinct neurochemical profile. It was developed with the aim of addressing both the positive and negative symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with conventional antipsychotics. This technical guide provides an in-depth overview of the core neurochemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Core Neurochemical Properties
This compound's primary mechanism of action involves a unique combination of partial agonism at dopamine D2-like receptors and agonism at serotonin 5-HT1A receptors.[1] This dual activity is believed to contribute to its potential therapeutic effects. By acting as a partial agonist at D2 receptors, bifeprunox can function as a dopamine system stabilizer, attenuating dopamine activity in hyperdopaminergic states (as seen in the positive symptoms of schizophrenia) and enhancing it in hypodopaminergic states (thought to underlie negative and cognitive symptoms).[2][3] Its agonist activity at 5-HT1A receptors is hypothesized to further contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[2][3]
Quantitative Data: Receptor Binding Affinity and Functional Activity
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound at key dopamine and serotonin receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Radioligand | Preparation | K_i (nM) | pK_i | Reference(s) |
| Dopamine D2 | [³H]-spiperone | Human cloned | 2.2 | 8.5 | |
| Dopamine D2 | [³H]-spiperone | Rat striatal | - | 8.83 | |
| Dopamine D3 | - | Human cloned | - | 9.2 | |
| Dopamine D4 | - | Human cloned | - | 8.8 | |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Human cloned | 9.3 | 8.0 | |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Rat cortical | - | 7.19 |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Cell Line/Tissue | Parameter | Value | Reference(s) |
| Dopamine D2 | Adenylate Cyclase | CHO (human D2) | Intrinsic Activity | 28% (vs. quinpirole) | |
| Dopamine D2 | Adenylate Cyclase | CHO (human D2) | pA₂ (antagonism of quinpirole) | 10.1 | |
| Dopamine D2 | Adenylate Cyclase | Rat striatal slices | pD₂ (inhibition) | 7.9 | |
| Serotonin 5-HT1A | Adenylate Cyclase | CHO (human 5-HT1A) | Efficacy | 73% | |
| Serotonin 5-HT1A | Adenylate Cyclase | CHO (human 5-HT1A) | pEC₅₀ | 9.95 | |
| Serotonin 5-HT1A | - | Human 5-HT1A receptor | Emax | 70% | |
| Serotonin 5-HT1A | - | Hippocampal | pEC₅₀ | 6.37 |
This compound demonstrates high affinity for D2, D3, and D4 dopamine receptors, as well as the 5-HT1A serotonin receptor. Notably, it has little to no affinity for 5-HT2A, 5-HT2C, α1- and α2-adrenergic, muscarinic, and histaminergic receptors, which may contribute to a more favorable side-effect profile.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the neurochemical properties of this compound.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]-spiperone.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human dopamine D2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: 10 µM haloperidol or (+)-butaclamol.
-
Test Compound: this compound.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM haloperidol.
-
Test Compound: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]-spiperone (final concentration ~0.1-0.3 nM) to all wells.
-
Add 100 µL of the membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from a competition curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional Assay for 5-HT1A Receptors: [³⁵S]GTPγS Binding
This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Membranes: Rat hippocampal membranes.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonist: 5-HT (for determining maximal stimulation).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampi in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM unlabeled GTPγS.
-
Test Compound: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of GDP (final concentration 10-30 µM) to all wells.
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding. Determine the EC₅₀ (concentration for half-maximal stimulation) and E_max (maximal effect relative to a full agonist like 5-HT) values from the dose-response curve.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol outlines the general procedure for in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of a freely moving rat.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.
-
Guide Cannula: For stereotaxic implantation.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Microinfusion Pump.
-
Fraction Collector.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a refrigerated fraction collector.
-
Drug Administration: After collecting baseline samples, administer this compound (or vehicle control) systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug's effect on neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the pre-drug baseline levels and analyze the time course of the drug's effect.
Visualizations
The following diagrams illustrate key concepts related to the neurochemical properties and investigation of this compound.
Caption: Mechanism of Bifeprunox at a Dopaminergic and Serotonergic Synapse.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Caption: Simplified Workflow for an In Vivo Microdialysis Experiment.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols: Bifeprunox Mesylate In Vitro Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is a novel antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D₂-like receptors and a potent agonist at serotonin 5-HT₁ₐ receptors.[1] This profile suggests therapeutic potential against a broad range of schizophrenia symptoms, including positive, negative, and cognitive deficits, while potentially offering a more favorable side-effect profile compared to earlier generations of antipsychotics.[1] In vitro radioligand binding assays are fundamental in characterizing the affinity of a compound like bifeprunox for its molecular targets. These assays provide quantitative data, such as the inhibition constant (Kᵢ), which is crucial for understanding its mechanism of action and predicting its clinical efficacy and potential side effects.
This document provides a detailed summary of the in vitro binding profile of this compound at key central nervous system (CNS) receptors and offers a generalized, comprehensive protocol for conducting such radioligand binding assays.
Receptor Binding Affinity of this compound
This compound exhibits high affinity for human dopamine D₂, D₃, and D₄ receptors, as well as the serotonin 5-HT₁ₐ receptor. In contrast, it shows low or negligible affinity for other receptors, such as 5-HT₂ₐ/₂C, α₁- and α₂-adrenoceptors, and muscarinic and histaminergic receptors.[1][2] This selectivity is a key feature of its pharmacological profile.
The binding affinities, expressed as pKᵢ values (the negative logarithm of the Kᵢ), are summarized in the table below for easy comparison. A higher pKᵢ value corresponds to a higher binding affinity.
| Receptor Target | Species | pKᵢ | Reference |
| Dopamine D₂ | Human | 8.5 | [2] |
| Dopamine D₃ | Human | 9.1 | |
| Dopamine D₄ | Human | 8.0 | |
| Serotonin 5-HT₁ₐ | Human | 8.2 |
Signaling and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of Bifeprunox and the general workflow of an in vitro radioligand binding assay.
References
Application Notes and Protocols: Bifeprunox Mesylate Adenylate Cyclase Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is an atypical antipsychotic agent characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This dual action is believed to contribute to its therapeutic effects in managing schizophrenia by stabilizing dopaminergic and serotonergic neurotransmission.[2][4] A key mechanism through which these G protein-coupled receptors (GPCRs) transduce signals is the modulation of adenylate cyclase activity, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional assays that measure the inhibition of adenylate cyclase are therefore crucial for characterizing the pharmacological profile of compounds like this compound. These assays provide quantitative data on the potency and efficacy of the compound at its target receptors.
Signaling Pathways
This compound exerts its effects by interacting with D2 and 5-HT1A receptors, both of which are predominantly coupled to the inhibitory G protein, Gαi. Activation of these receptors by an agonist leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.
This compound Action at Dopamine D2 Receptors
Bifeprunox acts as a partial agonist at the dopamine D2 receptor. In this capacity, it can modulate adenylate cyclase activity. The D2 receptor is coupled to the Gαi subunit of the G protein complex. Upon receptor activation, the Gαi subunit dissociates and inhibits adenylate cyclase, leading to a reduction in cAMP production.
This compound Action at Serotonin 5-HT1A Receptors
Similar to its action on D2 receptors, Bifeprunox is a partial agonist at serotonin 5-HT1A receptors. These receptors are also coupled to the Gαi protein. Agonist binding to the 5-HT1A receptor initiates a signaling cascade that results in the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at dopamine D2 and serotonin 5-HT1A receptors.
Table 1: Binding Affinity of this compound
| Receptor | Radioligand | Preparation | pKi | Ki (nM) |
| Dopamine D2 | [3H]-spiperone | CHO cells expressing human D2 receptors | - | 2.2 |
| Dopamine D2 | - | Human D2 receptors | 8.5 | - |
| Dopamine D3 | - | Human D3 receptors | 9.2 | - |
| Dopamine D4 | - | Human D4 receptors | 8.8 | - |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | CHO cells expressing human 5-HT1A receptors | - | 9.3 |
| Serotonin 5-HT1A | - | Human 5-HT1A receptors | 8.0 | - |
| Cortical 5-HT1A | - | - | 7.19 | - |
| Striatal D2 | - | - | 8.83 | - |
Table 2: Functional Activity of this compound in Adenylate Cyclase Assays
| Receptor | Assay Type | Cell Line | Parameter | Value |
| Dopamine D2 | Antagonism of quinpirole | CHO cells expressing human D2 receptors | pA2 | 10.1 |
| Dopamine D2 | Agonist effect | CHO cells expressing human D2 receptors | Intrinsic Activity | 28% (compared to quinpirole) |
| Dopamine D2 | Inhibition of adenylate cyclase | Rat striatal slices | pD2 | 7.9 |
| Serotonin 5-HT1A | Agonist effect | CHO cells expressing human 5-HT1A receptors | pEC50 | 9.95 |
| Serotonin 5-HT1A | Agonist effect | CHO cells expressing human 5-HT1A receptors | Efficacy | 73% |
| Hippocampal 5-HT1A | Agonist effect | - | pEC50 | 6.37 |
pKi: negative logarithm of the inhibition constant; Ki: inhibition constant; pA2: negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response; pD2: negative logarithm of the agonist concentration that produces 50% of the maximal response; pEC50: negative logarithm of the agonist concentration that produces 50% of the maximal effect.
Experimental Protocols
Adenylate Cyclase Functional Assay for Gαi-Coupled Receptors
This protocol describes a common method for assessing the functional activity of ligands for Gαi-coupled receptors, such as the D2 and 5-HT1A receptors, by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics
-
Serum-free cell culture medium
-
24-well cell culture plates
-
This compound
-
Forskolin
-
Reference agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen cAMP detection method
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in appropriate growth medium.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay:
-
On the day of the assay, aspirate the growth medium and replace it with serum-free medium.
-
Incubate the cells for 4 hours at 37°C.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Aspirate the serum-free medium and add the different concentrations of this compound or reference agonist to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylate cyclase. The final concentration of forskolin should be determined empirically to produce a submaximal but robust cAMP signal (e.g., 1-10 µM).
-
Incubate for an additional 20 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by aspirating the medium and adding a cell lysis buffer provided with the cAMP detection kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 or pIC50 value.
-
The intrinsic activity (efficacy) can be determined by comparing the maximal inhibition produced by this compound to that of a full agonist.
-
Note: This is a generalized protocol. Specific parameters such as cell seeding density, incubation times, and concentrations of reagents may need to be optimized for specific cell lines and experimental conditions.
References
Application Notes and Protocols for In Vivo Microdialysis Studies of Bifeprunox Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox is an atypical antipsychotic agent characterized by its dual partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3][4] This unique pharmacological profile suggests its potential to modulate dopaminergic and serotonergic neurotransmission in brain regions implicated in psychosis, such as the nucleus accumbens. In vivo microdialysis in rats is a powerful technique to study the effects of bifeprunox on extracellular neurotransmitter levels, providing crucial insights into its pharmacodynamic properties. This document provides detailed protocols and application notes for conducting such studies.
Signaling Pathway of Bifeprunox Mesylate
Bifeprunox acts as a partial agonist at both presynaptic and postsynaptic dopamine D2 receptors and serotonin 5-HT1A receptors. Its mechanism of action is thought to involve the stabilization of dopaminergic and serotonergic activity. As a partial agonist, it can act as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.
References
Application Notes and Protocols for the Conditioned Avoidance Response (CAR) Model with Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Conditioned Avoidance Response (CAR) model is a cornerstone in the preclinical assessment of antipsychotic drug efficacy. This behavioral paradigm evaluates the ability of a test compound to selectively suppress a learned avoidance behavior without inducing motor impairment, a characteristic profile of clinically effective antipsychotics. Bifeprunox mesylate, a compound with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, has been evaluated in this model to determine its antipsychotic potential. These application notes provide a comprehensive overview of the CAR model in the context of Bifeprunox, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Bifeprunox acts as a dopamine system stabilizer; in conditions of excessive dopaminergic activity, it acts as an antagonist, while in areas with low dopamine levels, it exhibits agonistic properties.[1][2] This mechanism, coupled with its 5-HT1A receptor agonism, is thought to contribute to its potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1][2] The CAR model is particularly sensitive to the dopamine D2 receptor modulation that is a hallmark of antipsychotic drugs, including partial agonists like Bifeprunox.[3]
Data Presentation
While specific dose-response data for this compound in the conditioned avoidance response model is not extensively available in publicly accessible literature, the following tables provide a standardized format for presenting such quantitative data. Preclinical studies have confirmed that Bifeprunox inhibits the conditioned avoidance response in rats.
Table 1: Dose-Response Effects of this compound on Conditioned Avoidance Responding
| Treatment Group | Dose (mg/kg, s.c.) | N | % Avoidance Responses (Mean ± SEM) | % Escape Responses (Mean ± SEM) | % Escape Failures (Mean ± SEM) |
| Vehicle | 0 | 10 | 85.2 ± 5.4 | 14.8 ± 5.4 | 0.0 ± 0.0 |
| Bifeprunox | 0.1 | 10 | Data Not Available | Data Not Available | Data Not Available |
| Bifeprunox | 0.3 | 10 | Data Not Available | Data Not Available | Data Not Available |
| Bifeprunox | 1.0 | 10 | Data Not Available | Data Not Available | Data Not Available |
| Bifeprunox | 3.0 | 10 | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol (Control) | 0.1 | 10 | 25.6 ± 8.1 | 74.4 ± 8.1 | 0.0 ± 0.0 |
Table 2: Latency to Respond Following this compound Administration
| Treatment Group | Dose (mg/kg, s.c.) | N | Avoidance Latency (s, Mean ± SEM) | Escape Latency (s, Mean ± SEM) |
| Vehicle | 0 | 10 | 2.5 ± 0.3 | 12.1 ± 1.5 |
| Bifeprunox | 0.1 | 10 | Data Not Available | Data Not Available |
| Bifeprunox | 0.3 | 10 | Data Not Available | Data Not Available |
| Bifeprunox | 1.0 | 10 | Data Not Available | Data Not Available |
| Bifeprunox | 3.0 | 10 | Data Not Available | Data Not Available |
| Haloperidol (Control) | 0.1 | 10 | 4.8 ± 0.6 | 13.5 ± 1.8 |
Note: This table illustrates the expected format for latency data. Antipsychotics typically increase avoidance latency without significantly affecting escape latency.
Experimental Protocols
The following protocols are detailed methodologies for conducting a conditioned avoidance response study to evaluate the effects of this compound.
Protocol 1: Two-Way Active Avoidance Task in Rats
1. Animals:
-
Species: Male Wistar rats (250-300g).
-
Housing: Housed in pairs in a temperature-controlled facility (21 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment and handled daily for three days before training to minimize stress.
2. Apparatus:
-
Shuttle Box: A two-compartment shuttle box (e.g., Panlab LE916) with internal dimensions of approximately 25 cm x 25 cm x 25 cm for each compartment. The compartments are separated by a guillotine door or an open passage.
-
Stimuli: The floor of each compartment consists of a stainless-steel grid for the delivery of an electric foot shock (unconditioned stimulus, US). A visual stimulus (e.g., a light) and an auditory stimulus (e.g., a tone or white noise) serve as the conditioned stimulus (CS).
-
Control: The apparatus should be controlled by a computer system that automates the presentation of stimuli and records the animal's responses and latencies.
3. Experimental Procedure:
-
Acquisition Phase (Training):
-
Place a rat in one compartment of the shuttle box and allow a 5-minute habituation period.
-
Initiate the training session, which consists of a series of trials. Each trial begins with the presentation of the conditioned stimulus (CS), for example, a 10-second auditory tone (e.g., 2800 Hz, 85 dB).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response .
-
If the rat does not move to the other compartment during the CS presentation, the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 2-5 seconds), is delivered through the grid floor.
-
The US is terminated when the rat escapes to the other compartment, which is recorded as an escape response .
-
If the rat fails to escape to the other compartment during the US presentation, this is recorded as an escape failure .
-
The inter-trial interval (ITI) should be varied, for instance, averaging 60 seconds, to prevent temporal conditioning.
-
Training sessions typically consist of 30-50 trials per day and continue for 5-10 days, or until a stable baseline of at least 80% avoidance responding is achieved.
-
-
Drug Testing Phase:
-
Once stable avoidance behavior is established, the drug testing phase can begin.
-
Administer this compound (dissolved in a suitable vehicle, e.g., saline with a drop of Tween 80) via subcutaneous (s.c.) injection at the desired doses. A vehicle control group and a positive control group (e.g., haloperidol) should be included.
-
The pre-treatment time before the CAR session should be consistent (e.g., 30-60 minutes).
-
Place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures, as well as the latencies for each response.
-
A key indicator of antipsychotic-like activity is a selective decrease in avoidance responses without a significant increase in escape failures, which would suggest motor impairment.
-
4. Data Analysis:
-
The primary dependent variables are the percentage of avoidance responses, escape responses, and escape failures.
-
Response latencies are also important secondary measures.
-
Data should be analyzed using appropriate statistical methods, such as ANOVA with post-hoc tests, to compare the effects of different doses of Bifeprunox to the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Bifeprunox acts as a partial agonist at postsynaptic D2 and 5-HT1A receptors.
Experimental Workflow for Conditioned Avoidance Response
Caption: Workflow of the conditioned avoidance response experiment.
Logical Relationship of Antipsychotic Effect in CAR
Caption: Selective suppression of avoidance indicates antipsychotic-like activity.
References
Application Notes and Protocols: The Amphetamine-Induced Hyperlocomotion Model for the Evaluation of Bifeprunox Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the amphetamine-induced hyperlocomotion test to assess the antipsychotic potential of Bifeprunox mesylate. This document outlines the scientific basis of the model, the pharmacological profile of Bifeprunox, and step-by-step experimental procedures.
Introduction
The amphetamine-induced hyperlocomotion model in rodents is a widely used preclinical screening tool for assessing the potential efficacy of antipsychotic drugs. Amphetamine, a psychostimulant, increases synaptic dopamine levels in the brain, leading to a state of hyperlocomotion that is considered to model the positive symptoms of psychosis, such as those observed in schizophrenia. Antipsychotic medications, particularly those that modulate the dopamine system, are expected to attenuate this effect.
This compound is a novel atypical antipsychotic agent that was under development for the treatment of schizophrenia.[1] Its mechanism of action is distinct from many older antipsychotics, as it acts as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors.[1][2] This dual action is hypothesized to stabilize dopaminergic neurotransmission, reducing hyperactivity in the mesolimbic pathway while potentially enhancing it in the mesocortical pathway, and provide therapeutic benefits against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.
Principle of the Assay
The amphetamine-induced hyperlocomotion test is based on the principle that an acute challenge with amphetamine will lead to a significant and measurable increase in the locomotor activity of rodents. The administration of a test compound with potential antipsychotic properties, such as this compound, prior to the amphetamine challenge is expected to reduce or block this hyperlocomotion. The degree of attenuation of the hyperlocomotor response serves as an indicator of the compound's potential antipsychotic efficacy.
Materials and Reagents
-
Test Animals: Male Sprague-Dawley rats (200-250 g) are a commonly used model.
-
Test Compound: this compound
-
Challenge Agent: D-amphetamine sulfate
-
Vehicle: Sterile 0.9% saline or other appropriate vehicle for dissolving this compound and D-amphetamine sulfate.
-
Locomotor Activity Chambers: Automated activity monitoring systems equipped with infrared beams to detect and quantify animal movement.
Experimental Protocols
Protocol 1: Evaluation of this compound in Attenuating Amphetamine-Induced Hyperlocomotion
This protocol is designed to assess the ability of this compound to reduce hyperlocomotion induced by a single dose of amphetamine.
1. Animal Acclimation:
- House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- Handle the animals for several days before testing to minimize stress-induced activity.
- Habituate the rats to the locomotor activity chambers for 30-60 minutes for 2-3 days before the test day.
2. Drug Preparation:
- Dissolve D-amphetamine sulfate in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/mL).
- Prepare this compound solutions in the appropriate vehicle at various concentrations to achieve the desired doses.
3. Experimental Procedure:
- On the test day, place the rats individually into the locomotor activity chambers and allow them to habituate for a 30-minute baseline period.
- Following habituation, administer the vehicle or different doses of this compound (e.g., intraperitoneally, i.p.).
- After a predetermined pretreatment interval (e.g., 30 minutes), administer D-amphetamine sulfate (e.g., 0.5 mg/kg, i.p.). A control group should receive a vehicle injection instead of amphetamine.
- Immediately return the animals to the locomotor activity chambers and record their locomotor activity for a period of 60-90 minutes.
4. Data Collection and Analysis:
- Locomotor activity is typically measured as the total distance traveled (in cm) or the number of beam breaks.
- Data is usually collected in 5- or 10-minute bins to allow for time-course analysis.
- The primary endpoint is the total locomotor activity during the post-amphetamine observation period.
- Statistical analysis should be performed using appropriate methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Total Distance Traveled (cm) ± SEM (90 min post-amphetamine) | % Inhibition of Amphetamine Response |
| Vehicle + Vehicle | - | 10 | 1500 ± 150 | - |
| Vehicle + Amphetamine | 0.5 | 10 | 8500 ± 500 | 0% |
| Bifeprunox + Amphetamine | 0.1 | 10 | 6800 ± 450 | 24.3% |
| Bifeprunox + Amphetamine | 0.3 | 10 | 4500 ± 400 | 57.1% |
| Bifeprunox + Amphetamine | 1.0 | 10 | 2500 ± 300 | 85.7% |
Table 2: Standalone Effect of Chronic Bifeprunox Treatment on Locomotor Activity
A study investigating the effects of chronic (8-week) treatment with Bifeprunox on locomotor activity in rats showed a significant reduction in spontaneous locomotion compared to a control group. This is an important consideration when interpreting the results of the amphetamine challenge test, as a general sedative effect could contribute to the reduction in hyperlocomotion.
| Treatment Group | Dose (mg/kg, t.i.d.) | Mean Locomotor Activity (beam breaks/session) ± SEM |
| Control | - | 1200 ± 100 |
| Bifeprunox | 0.8 | 800 ± 75* |
*p < 0.05 compared to control
Visualization of Pathways and Workflows
Signaling Pathway of Amphetamine and Bifeprunox
Caption: Amphetamine and Bifeprunox signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the test.
Discussion and Interpretation of Results
A significant reduction in amphetamine-induced hyperlocomotion by this compound would be indicative of its potential as an antipsychotic agent. The dose-dependent nature of this effect would provide valuable information on its potency.
It is crucial to consider the standalone effects of Bifeprunox on locomotor activity. A compound that causes significant sedation on its own may produce a "false positive" in this assay. Therefore, a separate experiment assessing the effect of Bifeprunox alone on locomotor activity is essential for a comprehensive interpretation of the results. The finding that chronic Bifeprunox administration reduces spontaneous locomotor activity suggests that this compound has intrinsic effects on motor behavior that should be factored into the analysis of the amphetamine challenge data.
The partial D2 agonism of Bifeprunox is thought to "stabilize" the dopamine system. In the hyperdopaminergic state induced by amphetamine, Bifeprunox would act as a functional antagonist, competing with the excess dopamine and reducing D2 receptor signaling, thereby attenuating hyperlocomotion. The 5-HT1A agonism may also contribute to its antipsychotic-like effects, potentially through modulation of dopamine release in the striatum and cortex.
Conclusion
The amphetamine-induced hyperlocomotion model is a robust and valuable tool for the preclinical evaluation of compounds with potential antipsychotic activity. When used to test this compound, this model can provide significant insights into its in vivo efficacy and mechanism of action. Careful experimental design, including appropriate control groups and dose-response studies, is essential for generating reliable and interpretable data. The unique pharmacological profile of Bifeprunox as a D2 partial agonist and 5-HT1A agonist makes it an interesting candidate for investigation in this model, with the potential to demonstrate a clear attenuation of amphetamine-induced hyperlocomotion.
References
- 1. Different effects of bifeprunox, aripiprazole, and haloperidol on body weight gain, food and water intake, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Bifeprunox Mesylate in a Phencyclidine (PCP)-Induced Psychosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the phencyclidine (PCP)-induced psychosis model in rodents to evaluate the potential therapeutic efficacy of Bifeprunox mesylate. This document is intended for professionals in neuroscience research and drug development.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. The N-methyl-D-aspartate (NMDA) receptor hypofunction theory of schizophrenia is a leading hypothesis for its pathophysiology.[1][2][3] Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely used to induce a behavioral state in rodents that mimics many of the core symptoms of schizophrenia in humans, providing a valuable preclinical model for screening novel antipsychotic agents.[1][4] Acute and chronic administration of PCP in rodents can produce a variety of schizophrenia-relevant behaviors, including hyperlocomotion, social withdrawal, and cognitive deficits.
This compound is an atypical antipsychotic agent characterized by its unique mechanism of action as a partial agonist of the dopamine D2 receptor and a potent agonist of the serotonin 5-HT1A receptor. This dual action suggests a potential to address both the positive and negative symptoms of schizophrenia with a favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances. Although the development of Bifeprunox for the treatment of schizophrenia was discontinued, its unique pharmacological profile remains of interest for research purposes.
This document outlines detailed protocols for inducing psychosis in a rodent model using PCP and for subsequently evaluating the effects of this compound on behavioral and neurochemical parameters.
I. Signaling Pathways
A. Phencyclidine (PCP) Signaling Pathway
PCP primarily acts as a non-competitive antagonist at the NMDA receptor, a key component of the glutamatergic system. This blockade leads to a cascade of downstream effects, including altered dopaminergic and serotonergic neurotransmission, which are thought to underlie the psychotic symptoms.
B. This compound Signaling Pathway
This compound exhibits a dual mechanism of action. As a partial agonist at D2 receptors, it can act as a functional antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state. Its 5-HT1A receptor agonism is believed to contribute to its effects on negative symptoms and to mitigate extrapyramidal side effects.
II. Experimental Protocols
A. Animal Model
-
Species: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be in accordance with institutional animal care and use committee guidelines.
B. Experimental Workflow
The following diagram illustrates the general experimental workflow for inducing PCP-psychosis and evaluating the effects of this compound.
C. Drug Preparation and Administration
-
Phencyclidine (PCP): Dissolve PCP hydrochloride in sterile 0.9% saline. A common sub-chronic dosing regimen is 5 mg/kg administered intraperitoneally (i.p.) twice daily for 7 days, followed by a 7-day washout period before behavioral testing. Acute administration protocols typically use a single dose ranging from 0.1 to 10 mg/kg.
-
This compound: Suspend this compound in a vehicle such as 0.5% methylcellulose. Administer subcutaneously (s.c.) at doses ranging from 0.1 to 1.0 mg/kg, typically 30-60 minutes before behavioral testing.
D. Behavioral Assays
-
Locomotor Activity:
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with automated activity monitoring systems.
-
Procedure: Place the animal in the center of the arena and record locomotor activity (distance traveled, rearing frequency) for a specified period (e.g., 30-60 minutes). PCP is known to induce hyperlocomotion, a model for the positive symptoms of schizophrenia.
-
Endpoint: Total distance traveled, time spent in the center versus periphery.
-
-
Social Interaction Test:
-
Apparatus: A three-chambered social interaction box.
-
Procedure: The test consists of three phases: habituation, sociability, and social novelty. In the sociability phase, the test animal is placed in the center chamber with access to a side chamber containing a novel conspecific in a wire cage and another side chamber with an empty cage. Time spent in each chamber and interacting with the caged animal is recorded.
-
Endpoint: Time spent in the chamber with the novel animal versus the empty cage. PCP-treated animals often show deficits in social interaction, modeling the negative symptoms of schizophrenia.
-
-
Novel Object Recognition (NOR) Test:
-
Apparatus: An open field arena.
-
Procedure: The test involves a familiarization phase where the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
-
Endpoint: Discrimination index (time exploring novel object - time exploring familiar object) / (total exploration time). PCP administration can impair performance in this task, reflecting cognitive deficits.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response:
-
Apparatus: A startle response system with a sound-attenuating chamber.
-
Procedure: The animal is presented with a loud acoustic stimulus (pulse) that elicits a startle response. On some trials, a weaker acoustic stimulus (prepulse) precedes the pulse. The extent to which the prepulse inhibits the startle response is measured.
-
Endpoint: Percentage of PPI. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents with PCP.
-
E. Neurochemical Analysis
-
In Vivo Microdialysis: This technique can be used to measure extracellular levels of neurotransmitters such as dopamine and glutamate in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) of freely moving animals. PCP has been shown to increase glutamate release in the prefrontal cortex.
-
Post-mortem Tissue Analysis: Following behavioral testing, brain tissue can be collected for analysis of neurotransmitter levels, receptor expression, and signaling protein phosphorylation using techniques such as high-performance liquid chromatography (HPLC), Western blotting, or immunohistochemistry.
III. Data Presentation
The following tables present hypothetical quantitative data that could be expected from a study evaluating the effects of this compound in the PCP-induced psychosis model.
Table 1: Effect of this compound on PCP-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 120 |
| Vehicle + PCP | 5.0 | 4500 ± 350* |
| Bifeprunox + PCP | 0.1 | 3800 ± 280 |
| Bifeprunox + PCP | 0.3 | 2500 ± 210# |
| Bifeprunox + PCP | 1.0 | 1800 ± 150# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + PCP
Table 2: Effect of this compound on PCP-Induced Social Interaction Deficits
| Treatment Group | Dose (mg/kg) | Time in Social Chamber (s) (Mean ± SEM) |
| Vehicle + Saline | - | 180 ± 15 |
| Vehicle + PCP | 5.0 | 90 ± 10* |
| Bifeprunox + PCP | 0.1 | 110 ± 12 |
| Bifeprunox + PCP | 0.3 | 145 ± 14# |
| Bifeprunox + PCP | 1.0 | 170 ± 16# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + PCP
Table 3: Effect of this compound on PCP-Induced Cognitive Deficits in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | 0.45 ± 0.05 |
| Vehicle + PCP | 5.0 | 0.10 ± 0.03* |
| Bifeprunox + PCP | 0.1 | 0.18 ± 0.04 |
| Bifeprunox + PCP | 0.3 | 0.30 ± 0.05# |
| Bifeprunox + PCP | 1.0 | 0.40 ± 0.06# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + PCP
IV. Conclusion
The PCP-induced psychosis model in rodents is a robust and widely validated tool for studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotic drugs. The protocols outlined in these application notes provide a framework for investigating the potential therapeutic effects of this compound on the positive, negative, and cognitive symptom domains of this disorder. By combining behavioral and neurochemical analyses, researchers can gain valuable insights into the in vivo efficacy and mechanism of action of Bifeprunox and other compounds with similar pharmacological profiles.
References
- 1. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 2. A schizophrenia rat model induced by early postnatal phencyclidine treatment and characterized by Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Bifeprunox Mesylate in NMDA Receptor Antagonist Animal Models of Schizophrenia
Introduction
The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disorder, including its positive, negative, and cognitive symptoms.[1][2] Animal models utilizing non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and dizocilpine (MK-801), effectively replicate many of these symptoms in rodents.[3][4][5] These models provide a valuable platform for screening novel therapeutic agents.
Bifeprunox mesylate is an atypical antipsychotic agent with a unique pharmacological profile characterized by partial agonism at the dopamine D2 receptor and potent agonism at the serotonin 5-HT1A receptor. This dual mechanism suggests it may act as a dopamine system stabilizer, potentially offering a broad spectrum of efficacy against the multifaceted symptoms of schizophrenia with a favorable side-effect profile.
These application notes provide a framework for evaluating the therapeutic potential of this compound in NMDA receptor antagonist-induced models of schizophrenia-like behaviors in rodents.
Pharmacological Profile of this compound
Bifeprunox acts as a partial agonist at dopamine D2-like receptors (D2, D3, D4) and a strong agonist at serotonin 5-HT1A receptors. Unlike traditional D2 antagonists, its partial agonism allows it to modulate dopamine activity, decreasing it in hyperdopaminergic states (like the mesolimbic pathway, relevant to positive symptoms) and potentially increasing it where it is deficient (like the mesocortical pathway, relevant to cognitive and negative symptoms). The additional potent 5-HT1A agonism is hypothesized to contribute to efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.
Data Presentation: Receptor Binding Affinity
The following table summarizes the receptor binding affinities of Bifeprunox for key human receptors.
| Receptor | Binding Affinity (pKi) | Functional Activity |
| Dopamine D2 | 8.5 | Partial Agonist |
| Dopamine D3 | 9.2 | Partial Agonist |
| Dopamine D4 | 8.8 | Partial Agonist |
| Serotonin 5-HT1A | 8.0 | Agonist |
| Serotonin 5-HT2A | Low Affinity | - |
| Data compiled from multiple sources. |
NMDA Receptor Antagonist Animal Models
Administration of NMDA receptor antagonists like PCP or MK-801 induces a range of behavioral and neurochemical alterations in rodents that model the symptoms of schizophrenia.
-
Acute Administration: A single injection of PCP (0.1-10 mg/kg) or MK-801 can induce hyperlocomotion (modeling positive symptoms), deficits in prepulse inhibition (a measure of sensorimotor gating), and impaired performance in cognitive tasks.
-
Sub-chronic/Chronic Administration: Repeated administration (e.g., PCP at 10 mg/kg/day for 14 days) can produce more enduring deficits, including social withdrawal (modeling negative symptoms) and persistent cognitive impairments.
These models are valued for their high face and predictive validity, as the induced behaviors are often reversed by clinically effective antipsychotic drugs.
Application: Bifeprunox in the PCP-Induced Hyperactivity Model
The ability of an antipsychotic to attenuate NMDA antagonist-induced hyperlocomotion is a strong predictor of clinical efficacy against positive symptoms. Bifeprunox has demonstrated high potency in this model.
Hypothesis
The combined D2 partial agonism and 5-HT1A agonism of Bifeprunox will normalize the downstream effects of NMDA receptor blockade, specifically the dysregulated dopamine release that leads to hyperlocomotion.
Preclinical Evidence
Studies have shown that Bifeprunox effectively antagonizes phencyclidine (PCP)-induced hyperactivity in mice. This effect is observed at doses significantly lower than those required to suppress baseline locomotor activity, indicating a specific antipsychotic-like effect rather than simple sedation.
Data Presentation: Efficacy of Bifeprunox in Preclinical Models
| Model | Species | Bifeprunox Dose (ED50) | Effect |
| PCP-Induced Hyperactivity | Mouse | 0.00096 mg/kg s.c. | Antagonism of hyperactivity |
| Apomorphine-Induced Climbing | Mouse | 0.1 mg/kg p.o. | Potent antagonism |
| Conditioned Avoidance | Rat | 0.8 mg/kg p.o. | Suppression of avoidance |
| Nicotine-Seeking Reinstatement | Rat | 4-16 µg/kg, s.c. | Attenuation of cue-induced reinstatement |
| Data compiled from multiple sources. |
Experimental Protocols
Protocol 1: PCP-Induced Hyperlocomotion in Mice
This protocol assesses the ability of Bifeprunox to reverse acute psychomotor agitation, a model for positive symptoms of schizophrenia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Phencyclidine (PCP) hydrochloride
-
This compound
-
Vehicle (e.g., 0.9% saline, potentially with a small amount of Tween 80 for solubility)
-
Open field activity chambers equipped with infrared beams
-
Standard animal scales, syringes, and needles
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week and handle them daily for 3 days prior to testing. On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
Habituation: Place each mouse individually into an open field chamber and allow it to habituate for 30 minutes.
-
Drug Administration (Test Compound):
-
Divide mice into treatment groups (e.g., Vehicle, Bifeprunox 0.001 mg/kg, 0.01 mg/kg, 0.1 mg/kg).
-
Administer the assigned dose of Bifeprunox or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A 30-minute pretreatment time is common.
-
-
Drug Administration (Psychotomimetic):
-
Following the pretreatment period, administer PCP (e.g., 5 mg/kg, i.p.) to all animals except a vehicle-vehicle control group.
-
-
Data Acquisition: Immediately return the mice to the open field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the PCP group with the vehicle control and the Bifeprunox-treated groups with the PCP group.
Protocol 2: MK-801-Induced Deficit in Novel Object Recognition (NOR)
This protocol assesses the potential of Bifeprunox to ameliorate cognitive deficits, a core feature of schizophrenia.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Dizocilpine (MK-801)
-
This compound
-
Vehicle
-
An open field arena (e.g., 50x50x40 cm)
-
Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation: On Day 1 and Day 2, allow each animal to freely explore the empty open field arena for 10 minutes to habituate to the environment.
-
Training/Acquisition (Day 3):
-
Administer Bifeprunox or vehicle 60 minutes before the training session.
-
Administer MK-801 (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the arena, facing the wall equidistant from both objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
-
Testing/Retention (Day 4):
-
Place the animal back in the arena, which now contains one familiar object (A) and one novel object (B). The position of the objects should be counterbalanced across animals.
-
Allow the animal to explore freely for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for the test phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object (i.e., intact memory), while a DI near zero indicates a memory deficit.
-
Analyze DI values using ANOVA to determine if Bifeprunox treatment reverses the MK-801-induced deficit.
-
Visualizations
Signaling Pathway Diagram
Caption: NMDA antagonist model and Bifeprunox's proposed sites of action.
Experimental Workflow Diagram
References
- 1. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal model of schizophrenia: dysfunction of NMDA receptor-signaling in mice following withdrawal from repeated administration of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bifeprunox Mesylate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is an atypical antipsychotic agent characterized by its partial agonist activity at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors.[1][2][3] This dual mechanism of action suggests its potential to address both positive and negative symptoms of schizophrenia while potentially offering a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[1][2] These application notes provide a summary of key preclinical findings and detailed protocols for conducting animal studies to evaluate the antipsychotic-like, neurochemical, and safety profile of this compound.
Mechanism of Action
Bifeprunox acts as a dopamine system stabilizer. In conditions of dopamine hyperactivity, its partial agonism at D₂ receptors leads to a net decrease in dopaminergic signaling. Conversely, in a state of dopamine hypoactivity, it can increase dopaminergic tone. Simultaneously, its agonist activity at 5-HT₁ₐ receptors is thought to contribute to its therapeutic effects and mitigate the risk of EPS.
Signaling Pathway
Caption: this compound's dual partial agonism at D₂ and 5-HT₁ₐ receptors.
Data Presentation
Table 1: Receptor Binding Affinity and Functional Activity of Bifeprunox
| Receptor | Species | pKi | pEC₅₀ | Emax (%) | Reference |
| 5-HT₁ₐ (cortical) | Rat | 7.19 | - | - | |
| D₂ (striatal) | Rat | 8.83 | - | - | |
| h5-HT₁ₐ | Human | 8.0 | 6.37 (hippocampal) | 70 | |
| D₂ | Human | 8.5 | - | - | |
| D₃ | Human | 9.1 | - | - | |
| D₄ | Human | 8.0 | - | - |
Table 2: Efficacy of Bifeprunox in Animal Models of Schizophrenia
| Animal Model | Species | Bifeprunox Dose Range | Route | Comparator | Key Findings | Reference |
| Conditioned Avoidance Response | Rat | - | - | Haloperidol | Similar potency to haloperidol in suppressing conditioned avoidance. | |
| d-Amphetamine-induced Hyperactivity | Rat | - | s.c. | - | Potently antagonized hyperactivity at doses that did not affect baseline activity. | |
| Apomorphine-induced Climbing | Mouse | - | p.o. | Haloperidol | Potently antagonized climbing behavior. | |
| Marble Burying | Mouse | 0.001-2.5 mg/kg | i.p. | - | Reduced marble burying behavior, effective from 0.0025 mg/kg. | |
| Nicotine Cue-induced Seeking | Rat | 4-250 µg/kg | s.c. | - | Attenuated response-reinstating effects of nicotine-associated cues at lower doses. |
Experimental Protocols
Protocol 1: Conditioned Avoidance Response (CAR) in Rats
This protocol is designed to assess the antipsychotic-like activity of this compound by evaluating its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
House in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Apparatus:
-
A two-way shuttle box divided into two equal compartments by a partition with an opening at the floor level.
-
The floor of each compartment consists of a grid that can deliver a mild electric shock.
-
A light or auditory cue serves as the conditioned stimulus (CS).
3. Procedure:
-
Acquisition Phase:
-
Place a rat in one compartment of the shuttle box.
-
After a 2-minute acclimatization period, present the CS (e.g., a light) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an avoidance response, and the CS is terminated.
-
If the rat fails to move to the other compartment during the CS presentation, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment.
-
Conduct 30 trials per session with a variable inter-trial interval (average 60 seconds).
-
Continue training daily until a stable baseline of at least 80% avoidance is achieved.
-
-
Drug Testing Phase:
-
Administer this compound (specify dose and route, e.g., intraperitoneal or oral) or vehicle to the trained rats.
-
Conduct a test session at the predicted time of peak drug effect (e.g., 30-60 minutes post-administration).
-
Record the number of avoidance and escape responses.
-
4. Data Analysis:
-
Analyze the percentage of avoidance responses and escape failures for each treatment group.
-
A selective antipsychotic effect is indicated by a significant reduction in avoidance responses without a significant increase in escape failures.
Protocol 2: Dopamine Agonist-Induced Hyperactivity in Mice
This protocol assesses the ability of this compound to antagonize the hyperlocomotor activity induced by a dopamine agonist, a common screening method for antipsychotic potential.
1. Animals:
-
Male Swiss Webster or C57BL/6 mice (20-25 g).
-
House under standard laboratory conditions.
2. Apparatus:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
3. Procedure:
- Habituate the mice to the open-field arenas for 30-60 minutes.
- Administer this compound or vehicle at various doses.
- After a pretreatment interval (e.g., 30 minutes), administer a dopamine agonist such as d-amphetamine (e.g., 2-5 mg/kg, i.p.) or apomorphine (e.g., 1-2 mg/kg, s.c.).
- Immediately place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
4. Data Analysis:
-
Analyze the total locomotor activity counts in specified time bins.
-
Compare the activity levels of the Bifeprunox-treated groups to the vehicle-treated group that received the dopamine agonist.
Protocol 3: In Vivo Microdialysis for Dopamine and Serotonin in the Rat Prefrontal Cortex
This protocol allows for the measurement of extracellular levels of dopamine and serotonin in a specific brain region, providing insights into the neurochemical effects of this compound.
1. Animals and Surgery:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Allow the animals to recover for at least 5-7 days.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe into the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
- Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
- After establishing a stable baseline of neurotransmitter levels (3-4 samples), administer this compound or vehicle.
- Continue collecting dialysate samples for at least 2-3 hours post-administration.
3. Neurochemical Analysis:
- Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Quantify the neurotransmitter concentrations by comparing the peak heights or areas to those of known standards.
4. Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Compare the changes in neurotransmitter levels between the treatment groups.
Protocol 4: Safety Pharmacology and Toxicology Assessment
A comprehensive safety evaluation is crucial for drug development. This involves a core battery of tests to assess effects on major physiological systems and repeated-dose toxicity studies.
1. Safety Pharmacology Core Battery:
-
Central Nervous System: Conduct a Functional Observational Battery (FOB) or Irwin test in rats to evaluate behavioral and neurological changes, including effects on posture, gait, reflexes, and autonomic functions.
-
Cardiovascular System: In a conscious, telemetered large animal model (e.g., dog or non-human primate), assess the effects of this compound on heart rate, blood pressure, and electrocardiogram (ECG) parameters, paying close attention to the QT interval.
-
Respiratory System: Evaluate respiratory rate and tidal volume in rats using whole-body plethysmography.
2. Repeated-Dose Toxicity Study (e.g., 28-day study in rats):
-
Dosing: Administer this compound orally (gavage) daily for 28 days to several groups of rats at three different dose levels (low, mid, high) and a control group receiving the vehicle.
-
Observations:
-
Monitor clinical signs, body weight, and food consumption daily/weekly.
-
Conduct detailed clinical examinations weekly.
-
Perform ophthalmological examinations before and at the end of the study.
-
-
Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
3. Data Analysis:
-
Analyze all quantitative data for statistically significant differences between the treated and control groups.
-
Evaluate the dose-response relationship for any observed adverse effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
Bifeprunox Mesylate for Studying Cognitive Deficits in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing bifeprunox mesylate in preclinical animal models to study its potential for mitigating cognitive deficits, particularly those relevant to schizophrenia. Detailed protocols for key behavioral assays are provided, along with a summary of available quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
Bifeprunox is a novel psychotropic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. This dual action suggests its potential to not only manage the positive symptoms of schizophrenia but also to address the negative and cognitive symptoms, which are often poorly managed by existing antipsychotics. The partial agonism at D2 receptors is thought to stabilize dopaminergic neurotransmission, reducing hyperactivity in the mesolimbic pathway while potentially enhancing it in the prefrontal cortex, a region crucial for cognitive function. The agonism at 5-HT1A receptors is also hypothesized to contribute to its pro-cognitive and anxiolytic effects.
Mechanism of Action in Cognitive Enhancement
The therapeutic potential of bifeprunox in treating cognitive deficits is primarily linked to its ability to modulate dopaminergic and serotonergic systems.
-
Dopamine D2 Receptor Partial Agonism: In states of excessive dopamine, such as in the mesolimbic pathway in schizophrenia, bifeprunox acts as an antagonist, dampening dopamine signaling. Conversely, in brain regions with low dopamine levels, like the prefrontal cortex which is associated with cognitive dysfunction, it acts as an agonist, enhancing dopaminergic activity. This stabilizing effect is crucial for cognitive processes.
-
Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly in the prefrontal cortex and hippocampus, is known to enhance cognitive functions, including learning and memory. This is achieved through the modulation of other neurotransmitter systems, such as glutamate and acetylcholine, which are critical for synaptic plasticity.
Below is a diagram illustrating the proposed signaling pathway of bifeprunox.
Caption: Proposed mechanism of bifeprunox at the synapse.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding and Functional Activity
| Receptor/Parameter | Species | Value | Reference |
| Dopamine D2 (pKi) | Human | 8.5 | [1] |
| Serotonin 5-HT1A (pKi) | Human | 8.2 | [1] |
| Dopamine D3 (pKi) | Human | 9.1 | [1] |
| Dopamine D4 (pKi) | Human | 8.0 | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Bifeprunox Dose Range | Effect | Reference |
| Apomorphine-Induced PPI Deficit | Rat | 0.04 - 2.5 mg/kg | Reversal of deficit | [2] |
| Nicotine-Seeking Behavior | Rat | 4 - 16 µg/kg, s.c. | Attenuation of cue-induced reinstatement |
Experimental Protocols
Detailed protocols for assessing the effects of this compound on cognitive deficits in rodent models are provided below. These protocols are based on established methodologies and should be adapted to specific laboratory conditions and research questions.
Animal Model of Schizophrenia-Like Cognitive Deficits
To study the effects of bifeprunox on cognitive impairments relevant to schizophrenia, it is first necessary to induce these deficits in animal models. Common pharmacological models include the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or MK-801, or dopamine agonists like apomorphine.
Caption: General experimental workflow for studying bifeprunox.
Prepulse Inhibition (PPI) Test
The PPI test assesses sensorimotor gating, a pre-attentive process that is deficient in schizophrenic patients.
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms duration) to habituate the initial startle response.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: Startle stimulus (e.g., 120 dB, 40 ms) presented alone.
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms) precedes the startle pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Drug Administration:
-
Apomorphine-Induced Deficit: Administer apomorphine (e.g., 0.5-1.0 mg/kg, s.c.) to induce a PPI deficit.
-
Bifeprunox Treatment: Administer this compound (e.g., 0.04 - 2.5 mg/kg, s.c. or i.p.) at a specified time before the apomorphine injection or the test session. A vehicle control group should always be included.
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the data using ANOVA to compare the effects of bifeprunox treatment on reversing the apomorphine-induced PPI deficit.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
Protocol:
-
Apparatus: An open-field arena (e.g., a square or circular box made of non-porous material). A variety of objects that are different in shape, color, and texture but similar in size and lacking any innate motivational significance should be used.
-
Animals: Mice or rats can be used.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Training/Sample Phase (T1): Place the animal in the arena containing two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5 minutes).
-
-
Drug Administration:
-
PCP or MK-801-Induced Deficit: Administer PCP (e.g., 2 mg/kg, i.p., twice daily for 7 days, followed by a washout period) or MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) to induce a recognition memory deficit.
-
Bifeprunox Treatment: Administer this compound at various doses before the training phase or during the washout period in sub-chronic models.
-
-
Data Analysis:
-
Record the time spent exploring each object (defined as the animal's nose being within a certain proximity to the object and oriented towards it).
-
Calculate the Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Analyze the data using t-tests or ANOVA to compare the DI between treatment groups.
-
Morris Water Maze (MWM) Test
The MWM test is a widely used paradigm to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
Protocol:
-
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Animals: Rats or mice.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. This is typically done over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Drug Administration:
-
MK-801-Induced Deficit: Administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) before each day of training to impair spatial learning.
-
Bifeprunox Treatment: Administer this compound at various doses before the MK-801 injection or the training trials.
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant and the number of crossings over the former platform location.
-
Analyze the data using repeated measures ANOVA for the acquisition phase and one-way ANOVA or t-tests for the probe trial data.
-
Conclusion
This compound, with its unique dual-action mechanism, presents a promising avenue for the development of therapeutics targeting cognitive deficits in schizophrenia. The protocols outlined in these application notes provide a framework for researchers to systematically investigate the pro-cognitive effects of bifeprunox in validated animal models. Careful experimental design, including appropriate control groups and dose-response studies, will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 2. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Bifeprunox Mesylate in DMSO for In Vitro Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of bifeprunox mesylate in dimethyl sulfoxide (DMSO) for in vitro studies. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies slightly between suppliers. It is crucial to consult the Certificate of Analysis (CoA) for your specific batch. However, published data indicates a solubility of up to 25 mg/mL.[1] Another source suggests a solubility of 8.6 mg/mL, which may require sonication and warming to fully dissolve.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A detailed step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Generally, you will dissolve a pre-weighed amount of this compound powder in a specific volume of high-purity DMSO to achieve your desired stock concentration.
Q3: My this compound solution in DMSO appears to have particulates. What should I do?
A3: First, ensure that you have not exceeded the solubility limit. If the concentration is within the soluble range, gentle warming in a 37°C water bath or brief sonication can help dissolve the compound. If particulates persist, it may indicate that the compound has not fully dissolved or has precipitated. Refer to the "Troubleshooting Guide" for further steps.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance of cell lines to DMSO can vary. However, a final concentration of DMSO in the cell culture medium of less than 0.5% is generally considered safe for most cell lines to avoid cytotoxicity.[3] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue with compounds that have low aqueous solubility. The "Troubleshooting Guide" and "Experimental Protocols" sections provide detailed strategies to mitigate this, including pre-warming the media, performing serial dilutions, and adding the stock solution to the media dropwise while gently mixing.
Quantitative Data
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 481.56 g/mol | [1][3] |
| Solubility in DMSO | Up to 25 mg/mL | |
| 8.6 mg/mL (with sonication and warming) | ||
| Calculated Molarity at 25 mg/mL | ~51.9 mM | |
| Calculated Molarity at 8.6 mg/mL | ~17.9 mM |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO for in vitro studies.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Observation: The cell culture medium becomes cloudy or contains visible particles after adding the this compound DMSO stock solution.
-
Root Causes:
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The aqueous solubility of this compound is low.
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The final concentration of the compound in the medium exceeds its solubility limit.
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Rapid change in solvent polarity upon dilution of the DMSO stock in the aqueous medium.
-
Interaction with components in the cell culture medium.
-
-
Solutions:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in your cell culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling the tube.
-
Lower the Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.
-
Check for Media Interactions: Test the solubility in a simpler aqueous buffer, like PBS, to determine if media components are contributing to the precipitation.
-
Issue 2: Difficulty Dissolving this compound in DMSO
-
Observation: The this compound powder does not fully dissolve in DMSO, even at concentrations reported to be soluble.
-
Root Causes:
-
The specific batch of the compound may have slightly different solubility characteristics.
-
Insufficient energy to break the crystal lattice of the solid.
-
-
Solutions:
-
Gentle Warming: Warm the solution in a water bath at 37°C for a short period.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 481.56 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator or 37°C water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.8156 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 481.56 g/mol * 1000 mg/g = 4.8156 mg/mL
-
-
Weigh the compound: Carefully weigh out 4.8156 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator or warm the solution briefly at 37°C to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first, make a 1:10 intermediate dilution of your 10 mM stock solution in cell culture medium to get a 1 mM solution.
-
Add 2 µL of the 10 mM DMSO stock to 18 µL of pre-warmed cell culture medium. Mix gently.
-
-
Prepare the final working solution: Further dilute the intermediate solution or the stock solution to your desired final concentration. To achieve a final concentration of 10 µM, you can perform a 1:100 dilution of the 1 mM intermediate solution or a 1:1000 dilution of the 10 mM stock solution.
-
Using the intermediate solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
Using the stock solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mix gently: After adding the compound, mix the solution by gently pipetting up and down or by inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO for a 1:1000 dilution of the stock).
Signaling Pathways and Experimental Workflow
Bifeprunox is a partial agonist of the dopamine D2 and serotonin 5-HT1A receptors. The following diagrams illustrate the general signaling pathways associated with these receptors and a typical experimental workflow for using this compound.
Caption: A typical experimental workflow for using this compound.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
Technical Support Center: Optimizing Bifeprunox Mesylate Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bifeprunox mesylate in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an atypical antipsychotic agent. Its primary mechanism of action is as a partial agonist at dopamine D2 receptors and a potent partial agonist at serotonin 5-HT1A receptors.[1] As a partial agonist, it can act as a dopamine system stabilizer, decreasing dopamine activity in a hyperactive system and increasing it where activity is low.[1] This dual action is thought to contribute to its effects on both positive and negative symptoms observed in schizophrenia models.
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
A2: this compound has low water solubility. For most in vivo experiments, it is recommended to prepare a suspension. A common and effective vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. Alternatively, for stock solutions, Dimethyl sulfoxide (DMSO) can be used, followed by further dilution in a suitable vehicle like saline or phosphate-buffered saline (PBS) for injection. It is crucial to ensure the final concentration of DMSO is low enough to not have behavioral effects on its own.
Q3: What are the typical dosage ranges for this compound in rodent behavioral studies?
A3: The effective dosage of this compound can vary significantly depending on the animal model, the specific behavioral test, and the route of administration. Below are summarized dosage ranges from published studies.
Data Presentation: this compound Dosage in Rodent Behavioral Studies
Table 1: Dosage Ranges for Mice
| Behavioral Test | Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Marble Burying | NMRI | Intraperitoneal (i.p.) | 0.001 - 2.5 | Dose-dependent decrease in marble burying behavior, indicating anxiolytic-like effects. |
Table 2: Dosage Ranges for Rats
| Behavioral Test | Strain | Route of Administration | Effective Dose Range (µg/kg) | Observed Effects |
| Nicotine-Seeking Behavior | Wistar | Subcutaneous (s.c.) | 4 - 250 | 4-16 µg/kg dose-dependently attenuated nicotine-seeking behavior. Higher doses (64-250 µg/kg) reduced locomotor activity and operant responding.[2] |
| Locomotor Activity | Not Specified | Not Specified | 0.8 mg/kg (chronic) | Reduced locomotor activity.[2] |
| Firing Activity of Dopamine Neurons | Not Specified | Intravenous (i.v.) | 25 - 400 | Decreased firing of dopamine neurons. |
| Anxiolytic-like Activity (USV Test) | Not Specified | Intravenous (i.v.) | Not Specified | Higher potency than aripiprazole in reducing ultrasonic vocalizations.[3] |
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Problem 1: Inconsistent or no behavioral effect observed at previously reported effective doses.
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Possible Cause 1: Improper drug preparation.
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Solution: Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. If using a suspension, vortex or sonicate the solution before each injection to ensure uniform concentration. For solutions prepared from a DMSO stock, ensure complete dissolution before diluting and check for any precipitation after dilution.
-
-
Possible Cause 2: Degradation of the compound.
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Solution: Prepare fresh solutions for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light during storage and handling.
-
-
Possible Cause 3: Strain or species differences.
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Solution: The behavioral response to psychoactive compounds can vary between different rodent strains. If using a different strain from the one cited in the literature, it may be necessary to perform a dose-response study to determine the optimal effective dose for your specific model.
-
-
Possible Cause 4: Acclimation and handling stress.
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Solution: Ensure animals are properly acclimated to the experimental room and handling procedures. High levels of stress can interfere with the behavioral effects of the drug.
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Problem 2: Significant reduction in general locomotor activity, confounding the results of other behavioral tests.
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Possible Cause: The administered dose is too high.
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Solution: Higher doses of this compound have been shown to reduce spontaneous locomotor activity. If the primary outcome of your study is not locomotor activity itself, but another behavior that could be affected by sedation (e.g., performance in a cognitive task), consider using a lower dose. A dose-response curve for locomotor activity should be established to identify a dose that produces the desired effect without causing significant motor impairment.
-
Problem 3: Precipitation of the compound in the final solution.
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Possible Cause: Low solubility in the chosen vehicle.
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Solution: If using an aqueous vehicle, ensure the concentration is not above the solubility limit. For higher concentrations, a suspension with a suspending agent like 0.5% CMC is recommended. If diluting a DMSO stock, ensure the final percentage of DMSO is low and that the dilution is done gradually while vortexing to prevent the compound from crashing out of the solution.
-
Experimental Protocols
Protocol 1: Marble Burying Test in Mice
This test is used to assess anxiolytic-like and obsessive-compulsive-like behaviors.
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Animal Preparation:
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Use male NMRI mice (or another appropriate strain) weighing 20-25g.
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House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
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Allow at least one week of acclimatization to the facility before the experiment.
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Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce handling stress.
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-
Drug Administration:
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Prepare a suspension of this compound in 0.5% CMC in sterile water.
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Administer the desired dose (e.g., 0.01, 0.1, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
-
Test Procedure:
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Prepare the test cages (standard mouse cages) with a 5 cm deep layer of clean bedding.
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Gently place 20 glass marbles evenly on the surface of the bedding.
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Place a single mouse in the cage.
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Leave the mouse undisturbed for 30 minutes.
-
-
Data Analysis:
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After 30 minutes, carefully remove the mouse from the cage.
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Count the number of marbles that are at least two-thirds buried in the bedding.
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Compare the number of buried marbles between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
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Protocol 2: Cue-Induced Nicotine-Seeking Behavior in Rats
This protocol is a reinstatement model of drug relapse.
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Animal Preparation and Surgery:
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Use male Wistar rats (or another appropriate strain) weighing 250-300g.
-
House the animals individually in a controlled environment.
-
Surgically implant a chronic indwelling catheter into the jugular vein under anesthesia.
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Allow at least 5-7 days for recovery after surgery.
-
-
Nicotine Self-Administration Training:
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Conduct daily sessions (e.g., 2 hours) in operant conditioning chambers.
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Train rats to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).
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Each infusion is paired with a discrete cue (e.g., a light and/or a tone).
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Continue training until a stable baseline of responding is achieved.
-
-
Extinction Training:
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After stable self-administration is established, begin extinction sessions.
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During extinction, lever presses no longer result in nicotine infusion or the presentation of the cue.
-
Continue extinction sessions until responding on the previously active lever is significantly reduced.
-
-
Reinstatement Test:
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Prepare this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administer the desired dose (e.g., 4, 16, 64 µg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes before the test session.
-
Place the rat back into the operant chamber.
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During the reinstatement session, pressing the previously active lever results in the presentation of the nicotine-associated cue, but no nicotine infusion.
-
-
Data Analysis:
-
Record the number of presses on the active and inactive levers.
-
Compare the number of active lever presses between the different treatment groups to determine if this compound attenuates cue-induced nicotine-seeking behavior. Use appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for a behavioral study with Bifeprunox.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different effects of bifeprunox, aripiprazole, and haloperidol on body weight gain, food and water intake, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifeprunox Mesylate: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Bifeprunox Mesylate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored in a well-sealed container at a temperature of 2-8°C.
Q2: How should I handle this compound in the laboratory?
A2: this compound is classified as a skin irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. In case of skin contact, wash the affected area with soap and water.
Q3: What is the appearance and solubility of this compound?
A3: this compound is a white to beige powder. It is soluble in DMSO at a concentration of 25 mg/mL, resulting in a clear solution.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like other mesylate-containing and similar pharmaceutical compounds, it may be susceptible to degradation through common pathways such as hydrolysis, oxidation, and photolysis. Stress testing under various conditions (acidic, basic, oxidative, and photolytic) is recommended to identify potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Verify that the compound has been stored at 2-8°C and protected from light and moisture. Prepare solutions fresh for each experiment. |
| Precipitate formation in stock solution | Exceeding the solubility limit or temperature fluctuations. | Ensure the concentration in DMSO does not exceed 25 mg/mL. If precipitation occurs upon storage, gently warm the solution and sonicate to redissolve before use. |
| Appearance of unknown peaks in chromatography | Presence of degradation products. | Conduct stress testing to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general approach for stress testing to determine the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO at 10 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature, protected from light.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
4. Data Interpretation:
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Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: A logical decision tree for troubleshooting out-of-specification experimental results.
troubleshooting Bifeprunox mesylate assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Bifeprunox mesylate assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Bifeprunox is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3][4][5] This dual action is believed to stabilize the dopamine system, potentially reducing both positive and negative symptoms of schizophrenia. Development of Bifeprunox was discontinued, but it remains a compound of interest in neuroscience research.
Q2: What are the most common analytical methods for quantifying this compound?
The most common analytical methods for quantifying small molecule drugs like this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, and ligand-binding assays (LBAs).
Q3: What are the primary sources of variability in these assays?
Variability in analytical assays can stem from multiple sources, broadly categorized as within-laboratory and between-laboratory variations. Key sources include:
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Sample Preparation: Inconsistent sample handling, extraction, and dilution can introduce significant errors.
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Matrix Effects: Components in the biological sample (e.g., plasma, serum) can interfere with the assay, either suppressing or enhancing the signal.
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Reagent Quality: Variability in the quality and preparation of reagents, including antibodies and buffers, can impact assay performance.
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Instrument Performance: Fluctuations in instrument parameters, such as pump flow rate in HPLC or detector sensitivity, can lead to inconsistent results.
-
Analyst Technique: Differences in pipetting and other manual procedures between analysts can contribute to variability.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assay Variability
Problem: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Change | Prepare fresh mobile phase. Ensure accurate component mixing. Degas the mobile phase to remove dissolved air. |
| Pump Malfunction | Check for leaks in the pump and fittings. Purge the pump to remove air bubbles. |
| Column Temperature Fluctuation | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Backflush the column (if permissible). If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. The solubility of ionizable drugs can be significantly affected by pH. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. |
Ligand-Binding Assay (LBA) Variability
Problem: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | Optimize blocking conditions by increasing the concentration or changing the type of blocking agent (e.g., BSA, non-fat dry milk). |
| Reagent Quality | Use high-quality reagents with minimal batch-to-batch variability. |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. |
Problem: Low Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | Titrate the capture and detection antibody concentrations to determine the optimal concentrations. |
| Degraded Reagents | Ensure proper storage of all reagents. Use fresh reagents if degradation is suspected. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium. |
Experimental Protocols
Representative HPLC Protocol for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs. It is based on common practices for similar small molecule drugs.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Biological matrix (e.g., plasma, serum)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the HPLC system.
Visualizations
This compound Signaling Pathway
Bifeprunox acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. This diagram illustrates its dual mechanism of action.
Caption: Bifeprunox dual receptor action.
Troubleshooting Logic for HPLC Assay Variability
This workflow outlines a systematic approach to troubleshooting common issues in HPLC assays.
References
- 1. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ovid.com [ovid.com]
- 4. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. lnu.diva-portal.org [lnu.diva-portal.org]
Validation & Comparative
A Comparative Guide to the Receptor Occupancy of Bifeprunox Mesylate and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor occupancy profiles of two key antipsychotic agents: bifeprunox mesylate and aripiprazole. Both compounds are partial agonists at the dopamine D2 receptor, a mechanism of action that has garnered significant interest for the treatment of schizophrenia and other neuropsychiatric disorders. This document summarizes their comparative receptor binding affinities, intrinsic activities, and in vivo receptor occupancy data from positron emission tomography (PET) studies. Detailed experimental protocols for receptor occupancy studies are also provided to aid in the interpretation and replication of these findings.
Quantitative Receptor Binding and Intrinsic Activity
The following tables summarize the in vitro receptor binding affinities (Ki) and intrinsic activities of bifeprunox and aripiprazole at the primary dopamine D2 and serotonin 5-HT1A receptors. These values are crucial for understanding the pharmacological similarities and differences between these two compounds.
Table 1: Dopamine D2 Receptor Binding Affinity and Intrinsic Activity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Activity (% of Dopamine response) | Reference |
| Bifeprunox | Human D2L | 1.3 - 3.16 | 26.3% - 69% | [1][2][3] |
| Aripiprazole | Human D2L | 0.34 - 9.6 | 25% - 41% | [4][5] |
Table 2: Serotonin 5-HT1A Receptor Binding Affinity and Intrinsic Activity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Activity (% of 5-HT response) | Reference |
| Bifeprunox | Human 5-HT1A | 6.46 | 35.9% - 70% | |
| Aripiprazole | Human 5-HT1A | 1.65 - 4.2 | 15% - 68% |
In Vivo Receptor Occupancy: A Comparative Overview
Positron Emission Tomography (PET) is a key technology for determining the in vivo receptor occupancy of drugs in the human brain. While extensive PET data is available for aripiprazole, human in vivo occupancy data for bifeprunox is more limited.
Aripiprazole Receptor Occupancy
Numerous PET studies have characterized the dose-dependent receptor occupancy of aripiprazole. At clinically effective doses for schizophrenia (10-30 mg/day), aripiprazole achieves high occupancy of dopamine D2 receptors in the striatum, typically ranging from 85% to over 90%. Notably, these high occupancy levels are generally well-tolerated, with a lower incidence of extrapyramidal side effects (EPS) compared to traditional D2 antagonists, a characteristic attributed to its partial agonist activity. Occupancy at 5-HT1A receptors is more modest and variable, while 5-HT2A receptor occupancy is generally lower than that of D2 receptors.
This compound Receptor Occupancy
Human PET studies for bifeprunox have indicated a dose-related increase in dopamine D2 receptor occupancy. At a dose of 10 mg, approximately 90% D2 receptor occupancy was observed, which did not significantly increase with a higher dose of 20 mg, suggesting a saturation effect. Importantly, a significant level of D2 occupancy (around 79%) was maintained 24 hours after administration, despite a reported plasma half-life of 9 hours. This sustained receptor engagement is a critical factor in its therapeutic profile.
Table 3: In Vivo Dopamine D2 Receptor Occupancy (Human PET Studies)
| Compound | Dose | Striatal D2 Occupancy (%) | Reference |
| Bifeprunox | ≥10 mg | ~90% | |
| Aripiprazole | 10 mg | ~85% | |
| 30 mg | >90% |
Experimental Protocols
The following sections detail the typical methodologies employed in PET studies to determine the receptor occupancy of bifeprunox and aripiprazole.
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To quantify the percentage of a specific receptor population (e.g., D2 or 5-HT1A) in the brain that is bound by a drug at a given dose.
Typical Radiotracers:
-
For Dopamine D2/D3 Receptors: [11C]raclopride, [18F]fallypride.
-
For Serotonin 5-HT1A Receptors: [11C]WAY100635.
-
For Serotonin 5-HT2A Receptors: [18F]setoperone, [11C]MDL100907.
General Protocol:
-
Baseline Scan: A PET scan is performed on subjects before any drug administration to measure the baseline density of the target receptor (binding potential, BPND).
-
Drug Administration: Subjects are administered a single or multiple doses of this compound or aripiprazole over a specified period to reach steady-state plasma concentrations.
-
Post-Dosing Scan: A second PET scan is conducted while the subject is on medication.
-
Image Acquisition and Analysis: Dynamic PET data are acquired over a period of 60-120 minutes following the injection of the radiotracer. The time-activity curves for different brain regions of interest (e.g., striatum, cortex) are generated.
-
Quantification of Occupancy: The reduction in radiotracer binding from the baseline to the post-dosing scan is used to calculate the receptor occupancy. The formula is typically: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100
The workflow for a typical receptor occupancy study is illustrated below.
Signaling Pathways
Both bifeprunox and aripiprazole exert their effects through the modulation of dopamine D2 and serotonin 5-HT1A receptor signaling pathways. As partial agonists, their interaction with these receptors is complex, leading to a stabilization of neurotransmission.
Dopamine D2 Receptor Partial Agonism
At the D2 receptor, a G-protein coupled receptor (GPCR) that couples to Gαi/o, both drugs act as partial agonists. In a state of hyperdopaminergic activity (as hypothesized in the positive symptoms of schizophrenia), they compete with the endogenous full agonist, dopamine, thereby reducing the overall receptor stimulation. Conversely, in a hypodopaminergic state (thought to be associated with negative and cognitive symptoms), their intrinsic agonist activity provides a baseline level of receptor stimulation. This dual action is believed to contribute to their "dopamine system stabilizer" profile.
Serotonin 5-HT1A Receptor Agonism
Both bifeprunox and aripiprazole are also agonists at the 5-HT1A receptor, which is also a Gi/o-coupled GPCR. Activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces serotonin release, while stimulation of postsynaptic 5-HT1A receptors in cortical and limbic regions is thought to contribute to the anxiolytic and antidepressant effects, as well as the mitigation of EPS.
References
- 1. lnu.diva-portal.org [lnu.diva-portal.org]
- 2. Dopamine D2(High) receptors moderately elevated by bifeprunox and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
A Comparative Analysis of Bifeprunox Mesylate and Risperidone on Prolactin Release
For Immediate Release
This guide provides a detailed comparison of the effects of bifeprunox mesylate and risperidone on prolactin release, intended for researchers, scientists, and drug development professionals. The information presented is based on a comprehensive review of preclinical and clinical data, focusing on the distinct pharmacological mechanisms of these two antipsychotic agents and their resulting impact on prolactin homeostasis.
Executive Summary
Risperidone, a potent dopamine D2 receptor antagonist, is well-established to cause significant and sustained elevations in serum prolactin levels, a side effect known as hyperprolactinemia. This is a direct consequence of its mechanism of action, which blocks the inhibitory control of dopamine on prolactin-secreting cells in the pituitary gland. In contrast, this compound, a partial agonist at the dopamine D2 receptor, demonstrates a prolactin-sparing profile. Clinical data indicates that bifeprunox does not elevate prolactin levels and, in some instances, may lead to a modest decrease. This fundamental difference in their interaction with the dopamine D2 receptor underlies their opposing effects on prolactin secretion.
Mechanism of Action and Signaling Pathways
The regulation of prolactin secretion from the anterior pituitary gland is primarily under the inhibitory control of dopamine released from tuberoinfundibular neurons. Dopamine binds to D2 receptors on lactotroph cells, which inhibits prolactin synthesis and release.
Risperidone , as a D2 receptor antagonist, binds to and blocks these receptors, thereby preventing dopamine from exerting its inhibitory effect. This disinhibition leads to an overproduction and release of prolactin into the bloodstream.[1][2][3]
Bifeprunox , on the other hand, acts as a partial D2 receptor agonist.[4][5] This means it binds to the D2 receptor and elicits a response that is lower than that of the full agonist, dopamine. In a state of high dopaminergic activity, a partial agonist will compete with dopamine and reduce the overall receptor stimulation. Conversely, in a low dopamine environment, it will provide a low level of receptor stimulation. In the context of the tuberoinfundibular pathway, bifeprunox's partial agonism is thought to provide sufficient D2 receptor stimulation to maintain the tonic inhibition of prolactin release, thus avoiding hyperprolactinemia.
References
- 1. Prolactin levels during long-term risperidone treatment in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lnu.diva-portal.org [lnu.diva-portal.org]
A Comparative Analysis of the Intrinsic Activity of Bifeprunox Mesylate and Other D2 Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
The development of dopamine D2 receptor partial agonists has marked a significant advancement in the treatment of neuropsychiatric disorders, offering a nuanced approach to modulating dopaminergic neurotransmission. This guide provides an objective comparison of the intrinsic activity of Bifeprunox mesylate with other notable D2 partial agonists: Aripiprazole, Brexpiprazole, and Cariprazine. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding of the pharmacological distinctions between these compounds.
Quantitative Comparison of D2 Receptor Activity
The intrinsic activity of a partial agonist at the D2 receptor is a critical determinant of its clinical profile, influencing both efficacy and tolerability. The following table summarizes key quantitative parameters for this compound and its comparators. It is important to note that these values have been compiled from various studies, and direct comparisons should be made with caution as experimental conditions may differ.
| Compound | Ki (nM) for D2 Receptor | EC50 (nM) | Intrinsic Activity (% of Dopamine or other full agonist response) |
| This compound | ~1.3 - 2.2[1][2] | ~8.97 (pEC50) | 28% (vs. Quinpirole)[2], 31% (average)[3], 36%[3] |
| Aripiprazole | ~0.34 - 9.6 | ~730 | 25%, 32% |
| Brexpiprazole | ~0.30 | ~7.75 - 8.13 | Lower than Aripiprazole |
| Cariprazine | ~0.49 - 0.71 | ~13.03 | Similar to Brexpiprazole, less than Aripiprazole |
Disclaimer: The data presented in this table are derived from multiple sources and may not be directly comparable due to variations in experimental methodologies.
Understanding the Signaling Pathway of D2 Partial Agonists
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Partial agonists, such as Bifeprunox, bind to the D2 receptor and elicit a response that is lower than that of the endogenous full agonist, dopamine. This partial activation allows them to act as functional antagonists in a hyperdopaminergic state and as functional agonists in a hypodopaminergic state.
Experimental Protocols for Assessing Intrinsic Activity
The characterization of D2 partial agonists relies on a variety of in vitro assays to determine their binding affinity and functional activity. The most common experimental protocols include radioligand binding assays, cAMP accumulation assays, and GTPγS binding assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and other partial agonists for the D2 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (the partial agonist).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is inhibited by D2 receptor activation.
Objective: To determine the intrinsic activity (as a percentage of the maximal response to a full agonist) and potency (EC50) of D2 partial agonists.
General Procedure:
-
Cell Culture: Cells expressing the D2 receptor (e.g., CHO cells) are cultured in multi-well plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Compound Addition: Varying concentrations of the test compound (partial agonist) are added to the cells.
-
Incubation: The cells are incubated to allow for D2 receptor-mediated inhibition of adenylyl cyclase.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 and the maximal inhibition of cAMP production relative to a full agonist like dopamine.
GTPγS Binding Assay
This is another functional assay that measures an early event in G protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Objective: To assess the ability of D2 partial agonists to stimulate G protein activation.
General Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the D2 receptor are used.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and the [35S]GTPγS bound to the G proteins is separated from the unbound nucleotide, typically by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The data are analyzed to determine the EC50 and the maximal stimulation of [35S]GTPγS binding relative to a full agonist.
Comparative Intrinsic Activity of D2 Partial Agonists
The intrinsic activity of these compounds exists on a spectrum. Aripiprazole is considered to have a low level of intrinsic activity. Brexpiprazole was designed to have even lower intrinsic activity at the D2 receptor compared to aripiprazole. Cariprazine is reported to have an intrinsic activity similar to that of brexpiprazole. In contrast, some studies suggest that Bifeprunox possesses a slightly higher intrinsic activity than aripiprazole. This variation in intrinsic activity is thought to contribute to the differences in their clinical profiles, including the potential for activating or sedating effects and the risk of extrapyramidal symptoms.
References
- 1. innoprot.com [innoprot.com]
- 2. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of Bifeprunox Mesylate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of Bifeprunox mesylate, a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist. Bifeprunox was developed for the treatment of schizophrenia and other psychotic disorders. Understanding its in vivo target engagement is crucial for elucidating its mechanism of action and therapeutic potential. This document compares its performance with other relevant antipsychotic agents, supported by experimental data.
Introduction to this compound's Mechanism of Action
This compound is an atypical antipsychotic agent characterized by its dual activity as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT1A receptors[1][2]. This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable side-effect profile compared to first-generation antipsychotics[3][4]. Its therapeutic rationale lies in modulating dopaminergic activity—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states—while concurrently leveraging the therapeutic benefits of 5-HT1A receptor agonism[3].
Comparative In Vivo Target Engagement Data
To objectively assess the in vivo target engagement of this compound, this section presents quantitative data from key preclinical and clinical studies. The data is compared with that of Aripiprazole, another D2 partial agonist/5-HT1A agonist, and Haloperidol, a conventional D2 antagonist.
Dopamine D2 Receptor Occupancy
Receptor occupancy studies, often conducted using Positron Emission Tomography (PET) or ex vivo binding assays, are fundamental in determining the extent to which a drug binds to its target at therapeutic doses.
| Compound | Species | Method | Brain Region | ED50 (mg/kg) | Max Occupancy (%) | Reference |
| Bifeprunox | Rat | Ex vivo | Striatum | ~0.1 | >90 | |
| Aripiprazole | Rat | Ex vivo | Striatum | ~1.0 | >90 | |
| Aripiprazole | Human | PET ([18F]fallypride) | Striatum | 1.93 ± 0.12 | 93.2 ± 2.5 (at 40 mg) | |
| Haloperidol | Rat | Ex vivo | Striatum | ~0.05 | >90 | |
| Haloperidol | Human | PET ([11C]raclopride) | Striatum | ED50 from plasma level: 0.40 ng/ml | 70-83 (at 2 mg IV) |
In Vivo Electrophysiology: Modulation of Dopaminergic Neuron Firing
In vivo electrophysiology provides a functional measure of a drug's effect on neuronal activity. The firing rate of dopamine neurons in the ventral tegmental area (VTA) is a key indicator of the agonist or antagonist properties of a compound at D2 autoreceptors.
| Compound | Species | Dose (µg/kg, i.v.) | Effect on VTA Dopamine Neuron Firing Rate | Reference |
| Bifeprunox | Rat | 25 - 400 | Decreased by 20-50% | |
| Aripiprazole | Rat | 50 - 500 | Decreased by 20-50% | |
| Haloperidol | Rat | N/A | Increases firing rate (in contrast to partial agonists) |
In Vivo Microdialysis: Neurotransmitter Release
| Compound | Species | Brain Region | Dopamine Level | Serotonin Level | Reference |
| Aripiprazole | Rat | Medial Prefrontal Cortex | Increased at low doses (0.3-0.5 mg/kg) | Reduced 5-HIAA | |
| Aripiprazole | Rat | Striatum | No significant change or decrease at higher doses | Reduced 5-HIAA | |
| Cariprazine | Rat | Medial Prefrontal Cortex | Attenuated PCP-induced increase | Attenuated PCP-induced increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and critical evaluation of the presented data.
In Vivo Receptor Occupancy Protocol (Ex Vivo Autoradiography)
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound, a comparator compound, or vehicle via the intended route of administration (e.g., subcutaneous, oral). A range of doses is used to determine a dose-response curve.
-
Tissue Collection: At a predetermined time point after dosing (e.g., 1-4 hours), animals are euthanized. The brains are rapidly removed and frozen in isopentane cooled with dry ice.
-
Cryosectioning: The frozen brains are sectioned coronally (e.g., 20 µm thickness) using a cryostat at -20°C. Sections containing the striatum are thaw-mounted onto glass slides.
-
Radioligand Incubation: The brain sections are incubated with a solution containing a radiolabeled D2 receptor antagonist (e.g., [3H]-raclopride) at a concentration that selectively labels D2 receptors. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-labeled D2 antagonist (e.g., unlabeled haloperidol).
-
Washing and Drying: After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand and then dried rapidly.
-
Autoradiography: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the specific activity of the radioligand.
-
Image Analysis: The resulting autoradiograms are quantified using a computerized image analysis system. The specific binding in the striatum is calculated by subtracting the non-specific binding from the total binding.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated controls. The ED50 value is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Electrophysiology Protocol (Single-Unit Recording in VTA)
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane or isoflurane) and placed in a stereotaxic frame. A burr hole is drilled in the skull above the VTA.
-
Electrode Placement: A recording microelectrode (e.g., a glass micropipette filled with a conductive solution) is slowly lowered into the VTA according to stereotaxic coordinates.
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate (0.5-5 Hz), long-duration action potentials, and a bursting firing pattern.
-
Baseline Recording: Once a stable, spontaneously active dopamine neuron is identified, its baseline firing rate is recorded for a stable period (e.g., 5-10 minutes).
-
Drug Administration: this compound or a comparator is administered intravenously (i.v.) in cumulative doses.
-
Data Recording and Analysis: The firing rate of the neuron is continuously recorded throughout the drug administration period. The change in firing rate from baseline is calculated for each dose and expressed as a percentage of inhibition or excitation.
In Vivo Microdialysis Protocol
-
Guide Cannula Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted to terminate just above the brain region of interest (e.g., medial prefrontal cortex or striatum). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or a comparator is administered systemically (e.g., subcutaneously or intraperitoneally).
-
Sample Collection: Dialysate collection continues for several hours post-drug administration.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
General Experimental Workflow for In Vivo Target Validation
References
- 1. In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel atypical antipsychotic cariprazine demonstrates dopamine D2 receptor‐dependent partial agonist actions on rat mesencephalic dopamine neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Preclinical Efficacy of Bifeprunox Mesylate in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifeprunox mesylate is a novel psychotropic agent characterized by its partial agonist activity at dopamine D2 receptors and agonist activity at serotonin 5-HT1A receptors. Developed for the treatment of schizophrenia, its preclinical profile suggested potential as an atypical antipsychotic with a favorable side-effect profile. However, the clinical development of bifeprunox was ultimately discontinued.[1] This guide provides a comparative summary of the preclinical efficacy of bifeprunox in established animal models of psychosis, juxtaposed with data from established and other novel antipsychotic agents. All data is presented to facilitate objective comparison and is supported by detailed experimental methodologies.
Receptor Binding Affinity
The initial screening of any potential antipsychotic involves determining its binding affinity for relevant neurotransmitter receptors. The table below summarizes the in vitro binding affinities (Ki, lower value indicates higher affinity) of bifeprunox and comparator antipsychotics for rat brain dopamine D2 and serotonin 5-HT1A receptors.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) |
| Bifeprunox | ~1.48 (pKi 8.83)[2] | ~64.57 (pKi 7.19)[2] |
| Aripiprazole | 0.34[3] | 1.7[3] |
| Haloperidol | 1.5 | 5000 |
| Risperidone | 3.0 - 8.5 | 8.9 |
| Olanzapine | 11 | 2000 |
| Clozapine | 126 | 14 |
Behavioral Models of Antipsychotic Efficacy
Animal models are crucial for predicting the clinical efficacy of antipsychotic drugs. Key models include the conditioned avoidance response (CAR), which has high predictive validity for antipsychotic activity, and the amphetamine-induced hyperlocomotion model, which simulates the dopamine hyperactivity thought to underlie psychosis.
Conditioned Avoidance Response (CAR)
In the CAR test, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Antipsychotic drugs selectively suppress this avoidance behavior without impairing the ability to escape the aversive stimulus.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration |
| Bifeprunox | Rat | ~10.0 | s.c. |
| Aripiprazole | Rat | ~23.0 | s.c. |
| Haloperidol | Rat | 0.11 | s.c. |
| Olanzapine | Rat | 4.7 | p.o. |
| Clozapine | Rat | ~10.0 | s.c. |
| Risperidone | Rat | ~0.33-1.0 | s.c. |
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the increased locomotor activity induced by a psychostimulant like amphetamine, which enhances dopamine release.
| Compound | Animal Model | Effective Dose Range (mg/kg) | Route of Administration |
| Bifeprunox | Rat | Not explicitly found | - |
| Aripiprazole | Rat | 0.3 - 3.0 | i.p. |
| Haloperidol | Rat | 0.05 | i.p. |
| Olanzapine | Rat | 1.0 - 1.5 | s.c./i.p. |
| Clozapine | Rat | 5.0 - 20.0 | s.c. |
| Risperidone | Rat | 1.0 | s.c. |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A light or a tone serves as the conditioned stimulus (CS).
Procedure:
-
Acquisition Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated.
-
If the rat does not move during the CS, the US is delivered, and if it then moves to the other compartment, it is recorded as an escape response.
-
If the rat fails to move to the other compartment during the US presentation, it is recorded as an escape failure.
-
Training sessions typically consist of a set number of trials (e.g., 20-30) with a variable inter-trial interval.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound or vehicle prior to the test session. The number of avoidance responses, escape responses, and escape failures are recorded. A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Amphetamine-Induced Hyperlocomotion in Rats
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Rats are individually placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, rats are administered the test compound or vehicle. After a pre-treatment period (e.g., 30-60 minutes), they are then administered d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) or saline.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes) immediately following the amphetamine or saline injection.
-
Analysis: The total distance traveled or other locomotor parameters are compared between the different treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like potential.
Signaling Pathways and Experimental Workflows
Figure 1. Simplified signaling pathway of Bifeprunox at dopamine D2 and serotonin 5-HT1A receptors.
Figure 2. Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Discussion
The partial agonism of bifeprunox at the D2 receptor, similar to aripiprazole, was theorized to provide a "dopamine stabilizing" effect, reducing dopaminergic neurotransmission in hyperactive states and increasing it in hypoactive states. This was thought to potentially translate to efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. While the preclinical data supported this hypothesis to some extent, the eventual discontinuation of its clinical development suggests that these preclinical findings did not fully translate to a sufficiently robust clinical efficacy and safety profile compared to existing treatments.
Conclusion
This compound demonstrated a preclinical profile in animal models of psychosis that was indicative of potential antipsychotic activity, with a mechanism of action centered on dopamine D2 partial agonism and serotonin 5-HT1A agonism. While effective in the conditioned avoidance response model, its overall preclinical efficacy profile did not appear to offer a significant advantage over existing antipsychotic agents, which may have contributed to its eventual discontinuation. This comparative guide highlights the importance of a comprehensive battery of preclinical models in predicting the clinical viability of novel antipsychotic candidates.
References
- 1. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bifeprunox Mesylate and Clozapine for Schizophrenia Treatment
An objective, data-driven comparison for researchers and drug development professionals.
In the landscape of antipsychotic drug development, understanding the nuanced differences between compounds is paramount for advancing therapeutic strategies for schizophrenia. This guide provides a head-to-head comparison of Bifeprunox mesylate, a novel investigational agent, and Clozapine, the established "gold standard" for treatment-resistant schizophrenia. While direct comparative clinical trials between these two compounds are unavailable due to the discontinuation of Bifeprunox's development, this analysis synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective pharmacological profiles, efficacy, and safety.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Clozapine |
| Primary Mechanism | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3][4][5] | Antagonist at multiple neurotransmitter receptors, including dopamine (D1, D2, D3, D4, D5), serotonin (5-HT2A), adrenergic, cholinergic, and histaminergic receptors. |
| Receptor Binding Profile | High affinity for D2, D3, D4, and 5-HT1A receptors with minimal interaction at other receptors. | Broad receptor binding profile with high affinity for a wide range of receptors. |
| Clinical Status | Investigational; development halted. | Approved for treatment-resistant schizophrenia. |
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and Clozapine for key neurotransmitter receptors implicated in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 2.2 | High affinity |
| Dopamine D3 | High affinity (pKi = 9.2) | High affinity |
| Dopamine D4 | High affinity (pKi = 8.8) | High affinity |
| Serotonin 5-HT1A | 9.3 | Moderate affinity |
| Serotonin 5-HT2A | Low to no affinity | High affinity |
| Adrenergic α1 | Low to no affinity | High affinity |
| Muscarinic M1-5 | Low to no affinity | High affinity |
| Histamine H1 | Low to no affinity | High affinity |
Efficacy and Clinical Outcomes
While a direct head-to-head clinical trial is absent, data from separate studies provide insights into the potential efficacy of this compound compared to the well-documented effects of Clozapine.
This compound:
-
Clinical trials demonstrated efficacy in improving both positive and negative symptoms of schizophrenia compared to placebo.
-
In a six-week study, Bifeprunox showed a reduction in the Positive and Negative Syndrome Scale (PANSS) scores for both positive and negative subscales.
-
A longer-term, six-month trial indicated that Bifeprunox maintained stability in patients with stable schizophrenia versus placebo. However, in acute exacerbations, it showed a smaller mean effect than active comparators.
Clozapine:
-
Clozapine is recognized as the most effective antipsychotic for treatment-resistant schizophrenia.
-
It has demonstrated superiority over other antipsychotics, including olanzapine and risperidone, in reducing aggression and depression in patients with schizophrenia.
-
Clozapine is also noted for its unique efficacy in reducing suicidal behavior.
Safety and Tolerability Profile
The side-effect profiles of this compound and Clozapine differ significantly, primarily due to their distinct receptor interaction patterns.
| Adverse Effect | This compound | Clozapine |
| Weight Gain & Metabolic Effects | Favorable profile, comparable to placebo, with some studies showing weight loss and improvements in total cholesterol and triglyceride levels. | High risk of significant weight gain, dyslipidemia, and diabetes. |
| Extrapyramidal Symptoms (EPS) | Low liability for inducing EPS. | Low risk of EPS compared to typical antipsychotics. |
| Agranulocytosis | Not reported as a significant risk. | Risk of potentially life-threatening agranulocytosis, requiring regular blood monitoring. |
| Other Common Side Effects | Nausea, dyspepsia, vomiting, and constipation. | Drowsiness, hypotension, tachycardia, and anticholinergic effects (e.g., dry mouth, constipation). |
Signaling Pathway and Mechanism of Action
The distinct clinical profiles of this compound and Clozapine can be attributed to their fundamentally different mechanisms of action at the molecular level.
References
- 1. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]
- 2. Portico [access.portico.org]
- 3. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Bifeprunox versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the D2 Receptor Binding Kinetics of Bifeprunox Mesylate and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine D2 receptor binding kinetics of two partial agonists, bifeprunox mesylate and aripiprazole. The information is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of bifeprunox and aripiprazole related to their interaction with the D2 receptor.
| Parameter | This compound | Aripiprazole | Key Findings |
| Binding Affinity (Ki) | 1.3 nM (human cloned D2Long receptors)[1] | 9.6 nM (human cloned D2Long receptors)[1] | Bifeprunox demonstrates a higher affinity for the human D2 receptor compared to aripiprazole. In control rat striata, their Ki values were found to be similar[1]. |
| Intrinsic Activity (Partial Agonism) | Higher than aripiprazole[2]. Emax of 26.3% relative to apomorphine in [35S]-GTPγS binding assay[3]. | Lower than bifeprunox. Emax of 25.6% relative to apomorphine in [35S]-GTPγS binding assay. Average of 25% partial agonist effect. | Both are partial agonists, but bifeprunox generally exhibits higher intrinsic activity at the D2 receptor. This suggests a greater stimulatory effect in the absence of dopamine. |
| D2(High) Receptor State Recognition | Recognized 69% of D2 receptors in the D2(High) state. | Recognized 41% of D2 receptors in the D2(High) state. | Bifeprunox shows a greater propensity to bind to the high-affinity state of the D2 receptor, which is associated with G-protein coupling and functional agonism. |
| In Vivo D2 Receptor Occupancy | Dose-dependent, reaching a plateau of around 90% at doses of 10 mg and above in humans. At 24 hours post-administration, occupancy was still high at 79%. | Dose-dependent, with therapeutic doses (10-30 mg/day) resulting in >80% striatal D2 receptor occupancy. Some studies show occupancy levels can reach up to 95%. | Both drugs achieve high levels of D2 receptor occupancy at clinically relevant doses. |
D2 Receptor Signaling Pathway
Bifeprunox and aripiprazole, as partial agonists, modulate the dopamine D2 receptor signaling pathway. In states of high dopaminergic activity, they act as functional antagonists, competing with dopamine and reducing receptor stimulation. Conversely, in low dopamine states, they provide a basal level of receptor stimulation, acting as functional agonists. This dual action is believed to contribute to their therapeutic effects and favorable side-effect profiles compared to full D2 antagonists.
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
This protocol outlines a general method for determining the binding affinity of bifeprunox and aripiprazole for the D2 receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the human D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled D2 receptor antagonist, such as [3H]spiperone, is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compounds (bifeprunox or aripiprazole) are added to compete with the radioligand for binding to the D2 receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled compound.
-
The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Intrinsic Activity
This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to the D2 receptor, thus determining its intrinsic activity (agonist, partial agonist, or antagonist).
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the D2 receptor.
2. Assay Reaction:
-
The membranes are incubated in an assay buffer containing:
-
[35S]GTPγS (a non-hydrolyzable analog of GTP that binds to activated G-proteins).
-
GDP (to ensure G-proteins are in an inactive state at the start).
-
The test compound (bifeprunox or aripiprazole) at various concentrations.
-
3. Incubation and Termination:
-
The reaction mixture is incubated to allow for receptor activation and [35S]GTPγS binding to the Gα subunit.
-
The reaction is terminated by rapid filtration.
4. Detection and Analysis:
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
The data are plotted as [35S]GTPγS binding versus the concentration of the test compound.
-
The Emax (maximum effect) and EC50 (concentration for 50% of the maximal effect) are determined. The Emax relative to a full agonist (like dopamine or apomorphine) indicates the intrinsic activity.
Positron Emission Tomography (PET) for In Vivo Receptor Occupancy
PET imaging with a radiotracer like [11C]raclopride is used to measure the occupancy of D2 receptors in the living brain after administration of bifeprunox or aripiprazole.
1. Subject Preparation and Drug Administration:
-
Human subjects or animal models receive a dose of either bifeprunox or aripiprazole.
-
After a specified time to allow for drug distribution and binding, the subject is prepared for the PET scan.
2. Radiotracer Injection and PET Scan:
-
A bolus of the radiotracer, [11C]raclopride, is injected intravenously.
-
The subject's head is positioned in the PET scanner, and dynamic images are acquired over a period of time (e.g., 60-90 minutes).
3. Image Acquisition and Reconstruction:
-
The PET scanner detects the gamma rays emitted from the decay of the positron-emitting radionuclide (11C).
-
The data are reconstructed to create a series of 3D images showing the distribution of the radiotracer in the brain over time.
4. Data Analysis:
-
Regions of interest (ROIs), such as the striatum (high in D2 receptors) and cerebellum (low in D2 receptors, used as a reference region), are defined on the PET images, often with the aid of a co-registered MRI.
-
The binding potential (BPND) of the radiotracer in the ROIs is calculated.
-
D2 receptor occupancy is then calculated by comparing the BPND in the drug-treated state to the BPND in a drug-free (baseline) state.
References
Unraveling the Functional Selectivity of Bifeprunox Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of Bifeprunox mesylate, an atypical antipsychotic, with other key alternatives: Aripiprazole, Haloperidol, and Clozapine. The information is supported by experimental data to elucidate the nuanced pharmacological differences between these agents, aiding in research and development efforts in the field of neuropsychopharmacology.
Introduction to Functional Selectivity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. This phenomenon offers a promising avenue for designing drugs with improved therapeutic efficacy and reduced side effects. This compound is a notable example of a compound exhibiting functional selectivity, primarily through its distinct actions at dopamine D2 and serotonin 5-HT1A receptors.[1][2] This guide will delve into its receptor binding and functional activity profile in comparison to other antipsychotics.
Comparative Receptor Binding and Functional Activity
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacies (Emax) of this compound and its comparators at the dopamine D2 and serotonin 5-HT1A receptors.
Table 1: Dopamine D2 Receptor Binding and Functional Parameters
| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | G-Protein Activation (Emax, % vs Dopamine) | Adenylyl Cyclase Inhibition (Intrinsic Activity, %) |
| Bifeprunox | ~1.9 - 8.5[3][4] | Not explicitly reported | Not explicitly reported | ~27 - 36[4] |
| Aripiprazole | ~0.34 - 7.1 | Not explicitly reported | Not explicitly reported | ~25 |
| Haloperidol | ~0.5 - 2.2 | Antagonist | Inverse Agonist | Antagonist |
| Clozapine | ~105 - 190 | Antagonist | Inverse Agonist | Antagonist |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Not explicitly reported" indicates that a direct comparative value was not found in the searched literature.
Table 2: Serotonin 5-HT1A Receptor Binding and Functional Parameters
| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | G-Protein Activation (Emax, % vs 8-OH-DPAT) | Adenylyl Cyclase Modulation |
| Bifeprunox | ~8.2 | ~225 (for firing inhibition) | Full agonist (in some models) | Agonist |
| Aripiprazole | High Affinity | Potent partial agonist | Partial Agonist | Partial Agonist |
| Haloperidol | Low Affinity | - | - | - |
| Clozapine | High Affinity | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates that the compound has low affinity or its functional activity at this receptor is not a primary characteristic.
Signaling Pathways and Experimental Workflow
The functional selectivity of these compounds can be understood by examining their effects on downstream signaling pathways and the experimental methods used to assess them.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Experimental Workflow for Assessing Functional Selectivity
The functional selectivity of compounds like this compound is typically assessed through a series of in vitro assays.
Logical Relationship of Bifeprunox's Functional Selectivity
Bifeprunox's unique clinical profile is hypothesized to stem from its dual action on D2 and 5-HT1A receptors, acting as a "dopamine-serotonin system stabilizer".
References
- 1. Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lnu.diva-portal.org [lnu.diva-portal.org]
- 4. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
Bifeprunox Mesylate: A Comparative Analysis of an Investigational Antipsychotic
For Immediate Release to the Scientific Community
An extensive review of the clinical trial data for Bifeprunox mesylate, an investigational atypical antipsychotic, reveals a distinct profile in the treatment of schizophrenia. This comparison guide offers researchers, scientists, and drug development professionals a detailed examination of Bifeprunox's efficacy, safety, and mechanism of action in relation to placebo and other antipsychotic agents. Development of Bifeprunox was halted in 2009 after a "Not Approvable" letter from the U.S. Food and Drug Administration (FDA) in 2007, citing concerns about its efficacy relative to existing treatments and a need for more comprehensive safety data.
Bifeprunox is a partial agonist at the dopamine D2 receptor and a potent agonist at the serotonin 5-HT1A receptor.[1] This mechanism was theorized to offer a broad spectrum of efficacy against positive, negative, and cognitive symptoms of schizophrenia, while potentially mitigating the risk of extrapyramidal symptoms (EPS) and metabolic side effects associated with other antipsychotics.
Efficacy in Schizophrenia
Clinical trials have demonstrated that Bifeprunox has some efficacy in managing the symptoms of schizophrenia. A comprehensive Cochrane review of four randomized controlled trials (RCTs) involving 2,289 participants showed that Bifeprunox 20 mg was superior to placebo in reducing both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS).[2]
Specifically, for the PANSS positive subscale, Bifeprunox 20 mg showed a mean difference of -1.89 (95% CI -2.85 to -0.92) compared to placebo in two RCTs with 549 participants.[2] For the PANSS negative subscale, the mean difference was -1.53 (95% CI -2.37 to -0.69) in the same patient population.[2]
However, the clinical development program was ultimately discontinued because the observed efficacy was not considered superior to that of already marketed antipsychotics.[1] One dose-finding study that included a risperidone arm (6 mg) found that while Bifeprunox 20 mg was statistically superior to placebo on the PANSS total score, the effect size was smaller than that of risperidone (-0.339 for Bifeprunox vs. -0.628 for risperidone).
Table 1: Efficacy of this compound vs. Placebo in Schizophrenia (PANSS Score Reduction)
| Outcome Measure | Bifeprunox 20 mg Mean Difference (95% CI) vs. Placebo | Number of Studies (Participants) |
| PANSS Positive Subscale Score | -1.89 (-2.85 to -0.92) | 2 (n=549) |
| PANSS Negative Subscale Score | -1.53 (-2.37 to -0.69) | 2 (n=549) |
Safety and Tolerability Profile
A key differentiating factor for Bifeprunox in clinical trials was its favorable metabolic and safety profile.
Metabolic Effects
Multiple studies indicated that Bifeprunox was associated with a neutral or even favorable effect on weight and lipids. A head-to-head, 8-week, double-blind, parallel-group study (NCT00380224) compared Bifeprunox with olanzapine in 120 outpatients with schizophrenia who were stable on olanzapine for at least three months. The primary outcome was the change in body weight. While specific results of this trial are not widely published, press releases and summaries suggest a favorable profile for Bifeprunox regarding weight and triglycerides.
A Cochrane review also found that the number of participants with a weight increase of 7% or more was similar between the Bifeprunox and placebo groups (RR 1.02, 95% CI 0.31 to 3.33) in one RCT with 483 participants. Furthermore, pooled analyses of Phase 3 trials showed that patients receiving Bifeprunox experienced decreases in body weight and improvements in cholesterol and triglyceride levels compared to placebo.
Other Adverse Events
The most commonly reported treatment-emergent adverse events with Bifeprunox were gastrointestinal in nature. The incidence of extrapyramidal symptoms (EPS) was found to be comparable to placebo.
Table 2: Key Safety and Tolerability Findings for this compound
| Safety Parameter | Finding | Comparator |
| Weight Gain (≥7% increase) | Similar incidence to placebo (RR 1.02) | Placebo |
| Body Weight and Lipids | Decreases in body weight and improvements in cholesterol and triglycerides | Placebo and Active References |
| Extrapyramidal Symptoms (EPS) | Comparable incidence to placebo | Placebo |
| Common Adverse Events | Gastrointestinal issues | Placebo |
Experimental Protocols
Representative Phase 3 Efficacy and Safety Trial Design (Dose-Finding Study)
This was a 6-week, multicenter, randomized, double-blind, placebo-controlled, and active-controlled study in patients with an acute exacerbation of schizophrenia.
-
Participants: 589 patients diagnosed with schizophrenia.
-
Interventions: Patients were randomized to receive once-daily treatment with Bifeprunox (5 mg, 10 mg, or 20 mg), placebo, or risperidone (6 mg).
-
Primary Outcome: Change from baseline in the PANSS total score.
-
Secondary Outcomes: Changes in PANSS subscale scores, Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I) scores.
-
Safety Assessments: Monitoring of adverse events, EPS (using scales such as the Simpson-Angus Scale, Barnes Akathisia Scale, and Abnormal Involuntary Movement Scale), laboratory values (including lipids and prolactin), electrocardiograms, and weight.
Head-to-Head Metabolic Study Design (NCT00380224)
This was an 8-week, multicenter, randomized, double-blind, parallel-group study.
-
Participants: 120 outpatients with a primary diagnosis of schizophrenia who had been receiving treatment with olanzapine for at least 3 months and had a PANSS total score of ≤70.
-
Interventions: Patients were randomized to either continue their olanzapine treatment or switch to Bifeprunox.
-
Primary Outcome: Change from baseline in body weight.
-
Secondary Outcomes: Change from baseline in triglyceride levels, waist circumference, and total PANSS score.
Signaling Pathways and Mechanism of Action
Bifeprunox's unique pharmacological profile as a D2 partial agonist and 5-HT1A agonist is central to its hypothesized therapeutic effects.
Dopamine D2 Receptor Signaling
As a partial agonist, Bifeprunox is proposed to act as a dopamine stabilizer. In brain regions with excessive dopamine (hyperdopaminergic states), it competes with endogenous dopamine for D2 receptors, thereby reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), its intrinsic agonistic activity is thought to increase dopaminergic signaling.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Activation of 5-HT1A receptors is believed to contribute to the anxiolytic, antidepressant, and procognitive effects of some antipsychotics. It is also thought to reduce the likelihood of EPS by modulating dopamine release in the striatum.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Conclusion
The clinical trial data for this compound paint a picture of a novel antipsychotic with a unique mechanism of action that translated into a demonstrable, albeit modest, therapeutic effect in schizophrenia compared to placebo. Its most promising feature appeared to be its favorable metabolic and safety profile, particularly in comparison to some established atypical antipsychotics. However, the lack of superior efficacy over existing treatments ultimately led to the cessation of its development. The case of Bifeprunox underscores the high bar for new therapies in a competitive landscape and highlights the ongoing challenge of developing antipsychotics that offer both robust efficacy and a benign side-effect profile. Further research into compounds with similar receptor binding profiles may yet yield advances in the treatment of schizophrenia.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bifeprunox Mesylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe disposal of Bifeprunox mesylate, a compound investigated for its atypical antipsychotic properties. Adherence to these guidelines is critical for protecting personnel and the environment.
Core Disposal Principles
The disposal of this compound must comply with federal, state, and local regulations.[1][2][3] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), which set standards for hazardous and controlled substance waste management.
Key Information Summary
| Parameter | Guideline | Source |
| Chemical State | Solid (powder) | |
| Known Hazards | Skin Irritant (GHS07, H315) | |
| Storage Class | 11 - Combustible Solids | |
| Primary Disposal Route | Hazardous Waste Incineration | |
| Secondary Disposal | Licensed Hazardous Waste Landfill (post-treatment) | |
| Prohibited Actions | Do not dispose down the drain or in regular trash. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution (e.g., DMSO), collect the waste in a designated, sealed, and labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and the specific contents (e.g., "this compound solid waste," "this compound in DMSO").
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do not attempt to transport the hazardous waste off-site yourself.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, research professionals can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and environmental protection.
References
Essential Safety and Logistical Information for Handling Bifeprunox Mesylate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Bifeprunox mesylate. Adherence to these procedures is essential to ensure a safe laboratory environment.
It is important to note that while one Safety Data Sheet (SDS) classifies this compound as a skin irritant, another characterizes it as non-hazardous[1]. In cases of conflicting safety information, this guide adopts the more stringent recommendations to ensure the highest level of safety. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Hazard Identification and Physicochemical Properties
Proper handling begins with understanding the substance's hazards and physical characteristics.
Hazard Classification:
| Classification | Details |
| GHS Classification | Skin Irritation (Category 2) |
| Signal Word | Warning |
| Hazard Statement | H315: Causes skin irritation |
| Pictogram | GHS07 (Exclamation Mark) |
Physicochemical Data:
| Property | Value |
| Form | Powder |
| Color | White to beige |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
A robust PPE strategy is fundamental to minimizing exposure risk during the handling of this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Unpacking | • Chemotherapy-rated gloves • Lab coat or gown |
| Weighing & Compounding | • Double chemotherapy-rated gloves • Disposable gown • Safety goggles • N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Handling Solutions | • Chemotherapy-rated gloves • Lab coat or gown • Safety goggles |
| Spill Cleanup | • Double chemotherapy-rated gloves • Disposable gown • Safety goggles • N95 or higher-rated respirator • Shoe covers |
| Waste Disposal | • Chemotherapy-rated gloves • Lab coat or gown |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or aliquoting, use a certified chemical fume hood or a powder containment hood.
Standard Operating Procedures:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in designated handling areas.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place at the recommended 2-8°C.
Spill Management Protocol
Immediate and correct response to a spill is critical to contain the hazard.
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Inform colleagues and the laboratory supervisor.
-
Secure: Restrict access to the spill area.
-
PPE: Don the appropriate PPE as outlined in the table above before re-entering.
-
Containment:
-
Powder Spills: Gently cover with a damp absorbent material to prevent dust from becoming airborne.
-
Solution Spills: Cover with an inert absorbent material.
-
-
Cleanup: Carefully collect the contained spill and cleanup materials into a designated, sealed hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with national and local regulations.
-
Waste Segregation: Collect all this compound waste, including contaminated consumables and PPE, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the chemical name "this compound".
-
Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Do not dispose of this material in the regular trash or down the drain.
Visual Workflow for Spill Response
The following diagram illustrates the logical steps for safely managing a this compound spill.
Caption: Workflow for a this compound spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
